Product packaging for Bzo-poxizid(Cat. No.:CAS No. 1048973-64-3)

Bzo-poxizid

Cat. No.: B10823109
CAS No.: 1048973-64-3
M. Wt: 335.4 g/mol
InChI Key: XPLMQEMEOJHAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BZO-POXIZID is an emerging synthetic cannabinoid receptor agonist (SCRA) from the OXIZID class, which features an oxindole core and a hydrazide/hydrazone linker moiety . This compound is intended for forensic and pharmacological research purposes only. In vitro studies demonstrate that this compound acts as an agonist at the cannabinoid CB1 receptor, showing activity in both Gαi protein activation and β-arrestin 2 translocation assays . Its affinity for the CB1 receptor is in the low micromolar range. In vivo behavioral studies using drug discrimination in mice have shown that this compound substitutes for Δ9-tetrahydrocannabinol (THC), indicating THC-like psychoactive effects, with its in vivo potency broadly correlating with its observed in vitro activity . Metabolism studies are critical for the identification of biomarker profiles. This compound is metabolically unstable and undergoes extensive phase I transformation in human liver models. Its major metabolic pathways include N-dealkylation, hydroxylation at the N-alkyl moiety, and oxidation to ketone and carboxylate metabolites . The parent compound and its mono-hydroxylated metabolites are suggested as suitable urinary biomarkers for monitoring illicit abuse . This product is strictly for research use in controlled laboratory settings and is not intended for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N3O2 B10823109 Bzo-poxizid CAS No. 1048973-64-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1048973-64-3

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-hydroxy-1-pentylindol-3-yl)iminobenzamide

InChI

InChI=1S/C20H21N3O2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)21-22-19(24)15-10-5-4-6-11-15/h4-8,10-13,25H,2-3,9,14H2,1H3

InChI Key

XPLMQEMEOJHAQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Bzo-poxizid: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bzo-poxizid (also known as Pentyl MDA-19 or 5C-MDA-19) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the novel OXIZID class.[1][2] This class of compounds is characterized by an oxoindoline core and emerged on the recreational drug market following widespread bans on previous generations of SCRAs.[2] This document provides a comprehensive technical overview of the mechanism of action of this compound at human cannabinoid receptors 1 (CB1) and 2 (CB2), summarizing available quantitative data, detailing experimental methodologies, and illustrating key signaling pathways.

Receptor Binding Affinity

While a comprehensive understanding of a ligand's interaction with its receptor begins with its binding affinity, specific equilibrium dissociation constants (Ki) for this compound at CB1 and CB2 receptors are not extensively reported in publicly available literature. However, studies on the OXIZID class of compounds suggest that this compound, along with its analogs like BZO-HEXOXIZID and BZO-CHMOXIZID, does not exhibit large differences in binding affinity for either cannabinoid receptor. This suggests that the observed variations in functional activity among these compounds are more likely attributable to differences in their interaction with the receptor binding pocket rather than their binding affinity alone.

Functional Activity at Cannabinoid Receptors

This compound has been characterized as a potent agonist at both CB1 and CB2 receptors, albeit with differing efficacy profiles at each subtype. In vitro studies utilizing β-arrestin2 (βarr2) recruitment assays have demonstrated that this compound acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor .

The functional potency (EC50) and efficacy (Emax) of this compound, as determined by β-arrestin2 recruitment assays, are summarized in the table below. For context, data for the related compound BZO-HEXOXIZID is also included to highlight structure-activity relationships, where shortening the N-alkyl tail from hexyl (BZO-HEXOXIZID) to pentyl (this compound) enhances activity at both receptors.

CompoundReceptorPotency (EC50) [nM]Efficacy (Emax) [%] (relative to CP55,940)Classification
This compound CB1 244686%Full Agonist
This compound CB2 Not explicitly stated, but potent59.8%Partial Agonist
BZO-HEXOXIZIDCB1721165%Full Agonist
BZO-HEXOXIZIDCB225.935.0%Partial Agonist

Data sourced from β-arrestin2 recruitment assays.

Interestingly, while most OXIZID analogs show a preference for the CB2 receptor, this compound is an exception, displaying a more balanced or slightly CB1-preferential profile in functional assays.

Signaling Pathways

Upon binding to and activating cannabinoid receptors, this compound initiates downstream intracellular signaling cascades. As a G protein-coupled receptor (GPCR) agonist, its primary mechanism involves the activation of heterotrimeric G proteins and the subsequent recruitment of β-arrestin 2.

3.1. G Protein Activation

The CB1 and CB2 receptors are primarily coupled to the Gi/o family of G proteins. Activation of these receptors by an agonist like this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

3.2. β-Arrestin 2 Recruitment

Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin 2 is recruited to the intracellular domain of the receptor. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. The potent recruitment of β-arrestin 2 by this compound at the CB1 receptor is indicative of its high efficacy at this subtype.

G_Protein_and_Arrestin_Signaling cluster_membrane Plasma Membrane CB1 CB1 Receptor G_Protein Gi/o Protein (αβγ) CB1->G_Protein Recruitment GRK GRK CB1->GRK Bzo_poxizid This compound Bzo_poxizid->CB1 Binding & Activation G_alpha Gαi/o (active) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition cAMP ↓ cAMP AC->cAMP CB1_P Phosphorylated CB1 Receptor GRK->CB1_P Phosphorylation Arrestin β-Arrestin 2 CB1_P->Arrestin Recruitment Endocytosis Receptor Internalization & G-protein Independent Signaling Arrestin->Endocytosis

This compound induced signaling at the CB1 receptor.

Experimental Protocols

The quantitative data presented in this guide were primarily derived from in vitro cellular assays designed to measure specific aspects of receptor activation. Below are detailed methodologies for two key experimental approaches.

4.1. β-Arrestin 2 Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin 2 to the activated cannabinoid receptor, serving as a measure of agonist-induced receptor activation and a proxy for G protein-independent signaling.

  • Principle: The assay is based on enzyme fragment complementation. The cannabinoid receptor (e.g., CB1) is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist stimulation, β-arrestin 2 is recruited to the receptor, bringing the two enzyme fragments into close proximity. This forces their complementation, forming an active enzyme (β-galactosidase) that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human cannabinoid receptor of interest (hCB1 or hCB2) fused to the ProLink™ tag and human β-arrestin 2 fused to the Enzyme Acceptor fragment.

  • Methodology:

    • Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates and cultured to form a monolayer.

    • Compound Preparation: this compound is serially diluted to create a range of concentrations.

    • Agonist Treatment: The culture medium is removed, and cells are treated with the various concentrations of this compound or a reference agonist (e.g., CP55,940).

    • Incubation: The plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin 2 recruitment.

    • Signal Detection: A detection reagent containing the chemiluminescent substrate is added to each well.

    • Luminescence Reading: After a 60-minute incubation at room temperature in the dark, the chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The raw luminescence units are normalized to the response of a reference full agonist. The resulting data are plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 (potency) and Emax (efficacy) values.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_detect Detection cluster_analysis Data Analysis A Seed cells expressing CB1-ProLink & βarr2-EA C Treat cells with this compound A->C B Prepare serial dilutions of this compound B->C D Incubate (e.g., 90 min, 37°C) C->D E Add chemiluminescent substrate D->E F Incubate (e.g., 60 min, RT) E->F G Read luminescence F->G H Normalize data and plot dose-response curve G->H I Calculate EC50 & Emax H->I

Workflow for a β-arrestin 2 recruitment assay.

4.2. G Protein Activation Assay (e.g., BRET-based)

These assays measure the activation of G proteins following receptor stimulation. One common method utilizes Bioluminescence Resonance Energy Transfer (BRET) to detect the dissociation of G protein subunits.

  • Principle: In one configuration, a Gαi subunit is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and a Gγ subunit is fused to a BRET acceptor (e.g., YFP). In the inactive state, the G protein heterotrimer is intact, and the donor and acceptor are in close proximity, resulting in a high BRET signal. Upon agonist-induced receptor activation, the Gαi-Rluc dissociates from the Gβγ-YFP complex, leading to a decrease in the BRET signal.

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells transiently or stably expressing the cannabinoid receptor of interest and the BRET-tagged G protein subunits.

  • Methodology:

    • Cell Culture and Transfection: HEK-293 cells are cultured and transfected with plasmids encoding the receptor and BRET biosensors.

    • Cell Plating: Transfected cells are seeded into 96-well microplates.

    • Assay: The BRET substrate (e.g., coelenterazine h) is added, and a baseline BRET ratio is measured.

    • Agonist Stimulation: this compound is added at various concentrations, and the BRET signal is measured kinetically over time.

  • Data Analysis: The change in the BRET ratio upon agonist addition is calculated and used to generate dose-response curves, from which EC50 and Emax values for G protein activation can be determined.

Conclusion

This compound is a potent synthetic cannabinoid of the OXIZID class that functions as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor. Its mechanism of action involves the canonical activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, as well as robust recruitment of β-arrestin 2, particularly at the CB1 receptor. While specific binding affinity data remains elusive, its functional profile indicates a high potential for producing psychoactive effects characteristic of CB1 activation. The detailed methodologies and signaling pathways described herein provide a foundational understanding for future research into the pharmacology and toxicology of this emerging class of synthetic cannabinoids.

References

a new class of synthetic cannabinoids termed OXIZIDs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A novel class of synthetic cannabinoids, termed OXIZIDs, has recently emerged on the new psychoactive substances (NPS) market.[1][2] This class is characterized by an oxoindoline core connected to an azide linker, a structure designed to circumvent recent class-wide bans on traditional indole and indazole-based synthetic cannabinoid scaffolds implemented by countries like China in July 2021.[1][2][3] The prototypical compound of this series is MDA-19 (also known as BZO-HEXOXIZID), which was initially developed as a selective CB2 receptor agonist for the potential treatment of neuropathic pain. The co-opting of this and related compounds for recreational use has necessitated a deeper understanding of their pharmacological and toxicological profiles. This guide provides a comprehensive overview of the available scientific data on OXIZIDs, including their receptor activity, signaling pathways, and the methodologies used to characterize them.

Nomenclature and Core Structure

To avoid confusion with "MDA" (methylenedioxyamphetamine), a systematic naming convention has been proposed for this class of compounds. The term "OXIZID" refers to the characteristic OXoIndoline core and aZIDe linker that defines the scaffold. Individual compounds are further specified by detailing the head and tail groups attached to this core structure.

Pharmacology and Receptor Activity

OXIZID synthetic cannabinoids primarily act as agonists at the cannabinoid receptors CB1 and CB2. However, their activity profiles show some key differences compared to both Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and previous generations of synthetic cannabinoids.

Generally, OXIZIDs have been found to be full agonists at the CB1 receptor and partial agonists at the CB2 receptor. Many exhibit a degree of selectivity for the CB2 receptor over the CB1 receptor. In comparison to earlier, more potent synthetic cannabinoids like JWH-018, OXIZIDs tend to show lower potency at the CB1 receptor.

A study by Deventer and coworkers established the following rank order of potency for several OXIZID analogs at both CB1 and CB2 receptors: BZO-CHMOXIZID > 5F-BZO-POXIZID > BZO-POXIZID > BZO-4en-POXIZID > BZO-HEXOXIZID.

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize the quantitative data from published studies on the binding affinity and functional activity of various OXIZID compounds at CB1 and CB2 receptors.

Table 1: CB1 and CB2 Receptor Potency (EC50) of OXIZID Analogs

CompoundCB1 EC50 (nM)CB2 EC50 (nM)
BZO-CHMOXIZID84.62.21
5F-BZO-POXIZIDNot specifiedNot specified
This compoundNot specifiedNot specified
BZO-4en-POXIZIDNot specifiedNot specified
BZO-HEXOXIZID (MDA-19)Not specifiedNot specified

Data from β-arrestin2 recruitment assays as reported by Deventer et al. (2022). Note: Specific EC50 values for all compounds were not provided in the readily available text.

Table 2: In Vitro Activity of OXIZID Compounds at the CB1 Receptor

CompoundCB1 Affinity (Ki, µM)Gαi Protein Activation (EC50, µM)β-arrestin 2 Translocation (EC50, µM)
BZO-CHMOXIZIDLow micromolarNot specifiedNot specified
This compoundLow micromolarNot specifiedNot specified
5F-BZO-POXIZIDLow micromolarNot specifiedNot specified
BZO-4en-POXIZIDLow micromolarNot specifiedNot specified
BZO-HEXOXIZID (MDA-19)Low micromolarNot specifiedNot specified

Data from a study by Patel et al. (2024), which reported low micromolar affinity for all tested OXIZIDs. Specific quantitative values for EC50 in Gαi protein activation and β-arrestin 2 translocation assays were not detailed in the provided search results.

Signaling Pathways

Upon binding to cannabinoid receptors, particularly the CB1 receptor, synthetic cannabinoids like OXIZIDs initiate a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, activation of these G protein-coupled receptors can lead to the recruitment of β-arrestin proteins, which can mediate both receptor desensitization and G protein-independent signaling.

G_Protein_Signaling OXIZID OXIZID Cannabinoid CB1 CB1 Receptor OXIZID->CB1 Binds to G_protein Gi/o Protein CB1->G_protein Activates Beta_Arrestin β-arrestin 2 CB1->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Signaling Beta_Arrestin->Downstream

Caption: Canonical G protein-coupled signaling pathway for OXIZID cannabinoids at the CB1 receptor.

Experimental Protocols

The characterization of OXIZID cannabinoids has relied on a variety of in vitro and in vivo experimental techniques. The following are detailed methodologies for key experiments cited in the literature.

β-Arrestin2 Recruitment Assay

This assay is used to determine the potency and efficacy of a compound in activating a G protein-coupled receptor, in this case, the CB1 and CB2 receptors.

  • Cell Line: HEK 293 cells stably expressing the human CB1 or CB2 receptor fused to a small fragment of β-galactosidase (β-gal) and a fusion protein of β-arrestin2 and a larger fragment of β-gal.

  • Principle: Upon agonist binding to the receptor, β-arrestin2 is recruited to the receptor. This brings the two β-gal fragments into close proximity, allowing them to complement and form a functional enzyme. The activity of this enzyme is then measured using a chemiluminescent substrate.

  • Protocol Outline:

    • Seed the engineered HEK 293 cells in 96-well plates and incubate overnight.

    • Prepare serial dilutions of the OXIZID compounds and reference agonists (e.g., CP 55,940, JWH 018).

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate for a specified period (e.g., 90 minutes) at 37°C.

    • Add the chemiluminescent substrate for β-galactosidase.

    • Measure the luminescence using a plate reader.

    • Analyze the data by plotting the response against the log of the compound concentration to determine EC50 and Emax values.

Beta_Arrestin_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Measurement & Analysis A1 Seed engineered HEK 293 cells A2 Incubate overnight A1->A2 B2 Add compounds to cells A2->B2 B1 Prepare serial dilutions of OXIZIDs B1->B2 B3 Incubate (e.g., 90 min) B2->B3 C1 Add chemiluminescent substrate B3->C1 C2 Measure luminescence C1->C2 C3 Data analysis (EC50, Emax) C2->C3

Caption: Experimental workflow for the β-arrestin2 recruitment assay.

Gαi Protein Activation Assay

This assay measures the ability of a compound to activate the Gi protein, which is coupled to the CB1 receptor.

  • Cell Line: HEK 293 cells expressing the human CB1 receptor.

  • Principle: The assay often relies on measuring the inhibition of forskolin-stimulated cAMP accumulation. Activation of the Gi protein by a CB1 agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

  • Protocol Outline:

    • Culture HEK 293 cells expressing the CB1 receptor.

    • Pre-incubate the cells with the OXIZID compounds at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).

    • The degree of inhibition of forskolin-stimulated cAMP accumulation reflects the level of Gi protein activation.

    • Calculate EC50 values from the concentration-response curves.

In Vivo Drug Discrimination Studies

These studies in animal models, typically mice, are used to assess the psychoactive effects of a compound and its similarity to a known drug of abuse, such as Δ⁹-THC.

  • Animals: Mice trained to discriminate between the effects of Δ⁹-THC and vehicle.

  • Apparatus: Operant conditioning chambers with two response levers or nose-poke apertures.

  • Protocol Outline:

    • Training Phase: Mice are trained to press one lever after receiving an injection of Δ⁹-THC and the other lever after receiving a vehicle injection to receive a food reward.

    • Testing Phase: Once trained, the mice are administered a dose of an OXIZID compound, and the percentage of responses on the Δ⁹-THC-appropriate lever is measured.

    • Data Analysis: Full substitution for Δ⁹-THC (i.e., a high percentage of responses on the THC-associated lever) suggests that the compound has similar psychoactive effects. The potency of the compound in producing these effects can also be determined.

Metabolism and Detection

The rapid and extensive metabolism of synthetic cannabinoids in the human body presents a challenge for forensic detection. A study by researchers at the National University of Singapore identified urinary biomarkers for the detection of OXIZID consumption. They identified 12-16 major metabolites for each of four OXIZID analogues and narrowed these down to three metabolites that can serve as reliable urinary biomarkers. This research is crucial for law enforcement and public health agencies in monitoring the abuse of this new class of synthetic cannabinoids.

Conclusion

The emergence of OXIZID synthetic cannabinoids highlights the ongoing challenge of regulating novel psychoactive substances. While generally less potent than their predecessors, these compounds still pose a significant risk to public health due to their full agonist activity at the CB1 receptor. The data and experimental protocols summarized in this guide provide a foundation for researchers and drug development professionals to further investigate the pharmacology, toxicology, and potential therapeutic applications of this novel chemical class. Continued monitoring and research are essential to understand the full scope of their effects and to develop effective strategies for detection and regulation.

References

Bzo-poxizid: A Potent and Selective Cannabinoid Receptor 2 (CB2) Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bzo-poxizid, a synthetic cannabinoid belonging to the novel OXIZID class, has emerged as a compound of significant interest due to its potent and selective agonism at the cannabinoid receptor 2 (CB2). The CB2 receptor is a key component of the endocannabinoid system, primarily expressed in immune cells, and is a promising therapeutic target for a variety of inflammatory and neuropathic pain conditions without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation. This technical guide provides a comprehensive overview of the pharmacological data, experimental protocols, and signaling pathways related to this compound, serving as a resource for researchers and drug development professionals.

Introduction

The therapeutic potential of targeting the cannabinoid receptor 2 (CB2) has driven the development of selective agonists. This compound (also known as Pentyl MDA-19 or 5C-MDA-19) is a member of the OXIZID class of synthetic cannabinoids, which are characterized by an oxoindoline core and an azide linker.[1] This class of compounds has been investigated for its potential in treating conditions such as neuropathic pain.[2] this compound distinguishes itself through its high potency and selectivity for the CB2 receptor, making it a valuable tool for studying CB2 pharmacology and a potential lead compound for therapeutic development.

Pharmacological Data

The following tables summarize the quantitative data for this compound and its closely related analogs, providing a comparative view of their receptor binding and functional activity.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)
CompoundReceptorKi (nM)SpeciesReference
BZO-HEXOXIZID (MDA-19)Human CB1162.4 ± 7.6Human[2][3]
Human CB2 43.3 ± 10.3 Human [3]
Rat CB11130 ± 574Rat
Rat CB2 16.3 ± 2.1 Rat ****
Table 2: Cannabinoid Receptor Functional Activity (β-arrestin2 Recruitment Assay)
CompoundReceptorEC50 (nM)Emax (%)Reference
This compound CB1 244 686
CB2 12.2 59.8
5F-BZO-POXIZIDCB1248711
CB24.1151.7
BZO-HEXOXIZIDCB1721165
CB225.935.0
BZO-CHMOXIZIDCB184.6716
CB22.2169.2
BZO-4en-POXIZIDCB1373473
CB214.848.1
CP55,940 (Reference)CB14.6100
CB22.7100

Data from Deventer et al., 2022. Emax is relative to the reference agonist CP55,940.

Signaling Pathways

Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinases (ERK1/2). The recruitment of β-arrestin 2 to the receptor is another key signaling event, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB2R CB2 Receptor This compound->CB2R Agonist Binding Gi_o Gαi/o CB2R->Gi_o Activation beta_arrestin β-arrestin 2 CB2R->beta_arrestin Recruitment AC Adenylyl Cyclase Gi_o->AC Inhibition beta_gamma Gβγ ERK ERK1/2 Activation beta_gamma->ERK Activation cAMP cAMP AC->cAMP Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization ATP ATP ATP->AC

CB2 Receptor Signaling Cascade.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound to the CB2 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human CB2 receptor.

Materials:

  • Membrane preparations from cells expressing the human CB2 receptor.

  • Radioligand (e.g., [3H]CP55,940).

  • Test compound (this compound).

  • Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer, membrane preparation, and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.

  • Radioligand Addition: Add the radioligand to all wells at a concentration near its Kd.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare 96-well plate with membranes, buffer, and test compound B Add Radioligand (e.g., [3H]CP55,940) A->B C Incubate to reach equilibrium (e.g., 30°C for 60-90 min) B->C D Rapidly filter through glass fiber filters C->D E Wash filters with ice-cold buffer D->E F Scintillation Counting E->F G Data Analysis: Calculate IC50 and Ki F->G Beta_Arrestin_Workflow A Seed engineered cells into 384-well plates B Add serial dilutions of This compound and reference agonist A->B C Incubate at 37°C (e.g., 90 minutes) B->C D Add detection reagents C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Measure luminescence E->F G Data Analysis: Calculate EC50 and Emax F->G Synthesis_Scheme Isatin Isatin N_Alkyl_Isatin N-pentyl-isatin Isatin->N_Alkyl_Isatin AlkylHalide 1-Bromopentane AlkylHalide->N_Alkyl_Isatin Base K2CO3, DMF Base->N_Alkyl_Isatin Bzo_poxizid This compound N_Alkyl_Isatin->Bzo_poxizid Benzoylhydrazide Benzoylhydrazide Benzoylhydrazide->Bzo_poxizid Acid Acetic Acid, Methanol Acid->Bzo_poxizid

References

An In-Depth Technical Guide on the Pharmacological and Human Effects of OXIZID Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of OXIZID analogues, a newer class of synthetic cannabinoid receptor agonists (SCRAs). The emergence of these compounds, designed to circumvent existing legislation, necessitates a thorough characterization of their pharmacological properties and potential human health effects. This document summarizes key in vitro and in vivo data, outlines common experimental protocols for their evaluation, and visualizes relevant biological pathways and workflows.

Disclaimer: While this guide synthesizes the most recent available data, access to the full text of some cited primary literature was not possible. Therefore, the experimental protocols are detailed based on the methodologies described in the abstracts and established scientific practices. For the complete, unabridged protocols, direct access to the cited publications is recommended.

Pharmacological Profile of OXIZID Analogues

OXIZID analogues are potent agonists of the cannabinoid receptors, primarily CB1 and CB2. Their activity at the CB1 receptor, which is predominantly expressed in the central nervous system, is responsible for their psychoactive effects, mimicking those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, many SCRAs, including some OXIZID analogues, exhibit higher efficacy at the CB1 receptor compared to THC, which is a partial agonist. This can lead to more intense and unpredictable adverse effects.

In Vitro Pharmacological Data

The following table summarizes the in vitro pharmacological data for several prominent OXIZID analogues from key studies. These compounds have been evaluated for their ability to activate the CB1 and CB2 receptors, typically using assays that measure G-protein activation or β-arrestin 2 recruitment.

CompoundReceptorAssay TypeEC50 (nM)Emax (%)Reference
BZO-HEXOXIZID (MDA-19) CB1β-arrestin2721100
CB2β-arrestin225.980
BZO-POXIZID CB1β-arrestin2314100
CB2β-arrestin210.385
5-fluoro this compound CB1β-arrestin2247100
CB2β-arrestin25.5183
BZO-4en-POXIZID CB1β-arrestin249385
CB2β-arrestin215.572
BZO-CHMOXIZID CB1β-arrestin284.6100
CB2β-arrestin22.2188

EC50: Half-maximal effective concentration; Emax: Maximum effect relative to a standard full agonist.

In Vivo Pharmacological Data

Animal studies, primarily in mice, are crucial for assessing the in vivo effects of OXIZID analogues and their potential for abuse. Drug discrimination studies are a common paradigm to evaluate if a novel compound produces subjective effects similar to a known drug of abuse, such as THC.

CompoundAnimal ModelKey FindingReference
BZO-HEXOXIZID (MDA-19) MicePartial substitution for THC in drug discrimination assays.
This compound MiceFull substitution for THC in drug discrimination assays.
BZO-4en-POXIZID MiceFull substitution for THC in drug discrimination assays.
5F-BZO-POXIZID MiceFull substitution for THC in drug discrimination assays.
BZO-CHMOXIZID MiceThe most potent of the tested analogues in producing THC-like discriminative stimulus effects.

Human Effects and Toxicology

Direct clinical studies on the human effects of OXIZID analogues are not available. However, based on their mechanism of action as potent CB1 receptor agonists, their effects are expected to be similar to or more severe than other synthetic cannabinoids. The adverse effects of SCRAs are well-documented and can be life-threatening.

Reported adverse effects of synthetic cannabinoids include:

  • Neurological: Agitation, anxiety, paranoia, psychosis, hallucinations, seizures, and in severe cases, coma.

  • Cardiovascular: Tachycardia (rapid heart rate), hypertension (high blood pressure), chest pain, and in some instances, myocardial infarction (heart attack) and stroke.

  • Gastrointestinal: Nausea, vomiting, and cannabinoid hyperemesis syndrome.

  • Renal: Acute kidney injury.

  • Other: Rhabdomyolysis (breakdown of muscle tissue) and hyperthermia.

Given that OXIZID analogues fully substitute for THC in animal models, they are presumed to have a high abuse liability in humans. The unintentional exposure to BZO-4en-POXIZID in a nightclub setting highlights the potential for these compounds to be present as adulterants in other illicit substances.

Experimental Protocols

The characterization of novel psychoactive substances like OXIZID analogues relies on a battery of in vitro and in vivo assays. Below are overviews of the key experimental methodologies cited in the literature.

In Vitro Assays

3.1.1 Cannabinoid Receptor Binding Assays

  • Objective: To determine the affinity of a compound for the CB1 and CB2 receptors.

  • General Procedure:

    • Membrane preparations from cells expressing the human CB1 or CB2 receptor are used.

    • A radiolabeled cannabinoid ligand with known high affinity (e.g., [³H]CP55,940) is incubated with the membranes.

    • Increasing concentrations of the test compound (OXIZID analogue) are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity on the filters is quantified using liquid scintillation counting.

    • The data are analyzed to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.

3.1.2 Gαi Protein Activation Assay

  • Objective: To measure the functional agonism of a compound at the G-protein coupled CB1 receptor.

  • General Procedure:

    • Cell membranes expressing the CB1 receptor are incubated with the test compound.

    • The non-hydrolyzable GTP analogue, [³⁵S]GTPγS, is added.

    • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

    • The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

    • Dose-response curves are generated to determine the EC50 and Emax values.

3.1.3 β-Arrestin 2 Translocation/Recruitment Assay

  • Objective: To assess another aspect of receptor activation and potential for tolerance and desensitization.

  • General Procedure:

    • HEK 293 cells are co-transfected with constructs for the CB1 receptor and β-arrestin 2, each tagged with a component of a reporter system (e.g., enzymes for a bioluminescence resonance energy transfer - BRET - assay).

    • The cells are treated with varying concentrations of the OXIZID analogue.

    • Agonist-induced receptor activation leads to the recruitment of β-arrestin 2 to the receptor.

    • This proximity of the reporter tags results in a measurable signal (e.g., light emission in a BRET assay).

    • Dose-response curves are constructed to calculate EC50 and Emax.

In Vivo Assays

3.2.1 Drug Discrimination in Mice

  • Objective: To determine if a novel compound has similar subjective effects to a known drug of abuse.

  • General Procedure:

    • Mice are trained to press one of two levers in an operant chamber to receive a food reward.

    • They are trained to associate the administration of THC with one lever and the administration of a vehicle (placebo) with the other lever.

    • Once trained, the mice are tested with various doses of the OXIZID analogue.

    • The percentage of presses on the THC-appropriate lever is measured.

    • If the compound fully substitutes for THC (i.e., the mice predominantly press the THC-associated lever), it is considered to have similar psychoactive effects.

Visualizations

Signaling Pathway of OXIZID Analogues at the CB1 Receptor

CB1_Signaling cluster_membrane Cell Membrane cluster_arrestin β-Arrestin Pathway CB1 CB1 Receptor G_protein Gi/o Protein (α, β, γ subunits) CB1->G_protein activates GRK GRK CB1->GRK activates G_alpha Gαi/o-GTP G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts OXIZID OXIZID Analogue OXIZID->CB1 binds to G_alpha->AC inhibits downstream Downstream Cellular Effects (e.g., ion channel modulation, MAPK activation) G_beta_gamma->downstream modulates ATP ATP ATP->AC cAMP->downstream leads to P_CB1 Phosphorylated CB1 Receptor GRK->P_CB1 phosphorylates B_Arrestin β-Arrestin P_CB1->B_Arrestin recruits Internalization Receptor Internalization & Desensitization B_Arrestin->Internalization

Caption: CB1 Receptor Signaling Pathway Activated by OXIZID Analogues.

Experimental Workflow for Pharmacological Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Assessment cluster_adme ADME/Tox Profiling receptor_binding Cannabinoid Receptor Binding Assays (CB1 & CB2) functional_assays Functional Agonism Assays (G-protein activation, β-arrestin) receptor_binding->functional_assays Determine Ki (affinity) drug_discrimination Drug Discrimination Studies (vs. THC in mice) functional_assays->drug_discrimination Determine EC50, Emax (potency, efficacy) other_behavioral Other Behavioral Assays (e.g., locomotor activity, catalepsy) drug_discrimination->other_behavioral Assess psychoactive effects metabolism Metabolite Identification (in vitro & in vivo) other_behavioral->metabolism toxicology Preliminary Toxicology metabolism->toxicology end Comprehensive Pharmacological and Toxicological Profile toxicology->end start Novel OXIZID Analogue start->receptor_binding

Caption: Workflow for Evaluating Novel OXIZID Analogues.

In Vitro Metabolic Profiling of OXIZID Synthetic Cannabinoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ever-evolving landscape of new psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology. A novel class of synthetic cannabinoids, termed OXIZIDs, has recently emerged on the recreational drug market.[1][2] Characterized by an oxindole core and a hydrazide/hydrazone linker, these compounds are designed to circumvent existing legislation targeting traditional synthetic cannabinoid scaffolds.[2] Understanding the metabolic fate of these new compounds is critical for developing reliable analytical methods for their detection in biological samples and for assessing their potential toxicological profiles. This technical guide provides an in-depth overview of the in vitro metabolic profiling of five key OXIZID synthetic cannabinoids: BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID, and BZO-CHMOXIZID.

Core Concepts in OXIZID Metabolism

In vitro studies utilizing human liver microsomes (HLMs) and human hepatocytes have been instrumental in elucidating the metabolic pathways of OXIZID synthetic cannabinoids. These studies reveal that OXIZIDs undergo extensive phase I and phase II metabolism, primarily targeting the N-alkyl moiety.[1][3] The nature of the N-alkyl substituent significantly influences the primary metabolic routes.

For OXIZIDs with a simple hydrocarbon N-alkyl chain, hydroxylation is a major metabolic pathway. However, when the N-alkyl moiety contains specific functional groups, such as an alkene or a fluorine atom, other functional-group-specific pathways become prominent. For instance, BZO-4en-POXIZID, which has a pentenyl tail, predominantly undergoes dihydrodiol formation . In the case of 5F-BZO-POXIZID, oxidative defluorination is a key metabolic reaction.

Other significant metabolic transformations observed across the studied OXIZID compounds include N-dealkylation , ketone formation , and reduction of the alkene bond . Furthermore, the formation of glucuronide conjugates indicates the involvement of phase II metabolism, which is an important consideration for the development of sensitive analytical methods for urine analysis. The cytochrome P450 enzymes CYP3A4, CYP3A5, and P2C9 have been identified as the main enzymes responsible for the metabolism of these compounds.

Quantitative Metabolic Data

While qualitative metabolic pathways have been extensively described, detailed quantitative data on the metabolism of OXIZID synthetic cannabinoids remains limited in the public domain. The available literature primarily focuses on the identification of metabolites rather than the determination of kinetic parameters. However, studies on other synthetic cannabinoids provide a framework for the types of quantitative data that are crucial for a comprehensive metabolic profile.

The following table summarizes the types of quantitative data that are essential for a complete understanding of OXIZID metabolism. Note: Specific values for the listed OXIZID compounds are largely unavailable in the cited literature; the data presented for other synthetic cannabinoids is for illustrative purposes.

ParameterDescriptionExample Value (Compound)Reference
Half-life (t1/2) The time required for the concentration of the parent drug to be reduced by half in an in vitro system.15.1 ± 1.02 min (PX-1)
Intrinsic Clearance (Clint) A measure of the intrinsic ability of the liver to metabolize a drug, independent of blood flow and protein binding.0.046 mL/min/mg (PX-1)
Michaelis-Menten Constant (Km) The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It reflects the affinity of the enzyme for the substrate.39.3 µM (MMB-CHMICA, hCES1b)
Maximum Velocity (Vmax) The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate.20.8 AU/min/mg (MMB-CHMICA, hCES1b)

Researchers are encouraged to conduct dedicated enzyme kinetic studies to populate this table with data specific to each OXIZID compound.

Experimental Protocols

The following are detailed methodologies for the in vitro metabolic profiling of OXIZID synthetic cannabinoids based on established protocols for similar compounds.

Protocol 1: Incubation with Human Liver Microsomes (HLMs)

This protocol is designed to identify phase I metabolites of OXIZID synthetic cannabinoids.

Materials:

  • Pooled human liver microsomes (HLMs)

  • OXIZID synthetic cannabinoid substrate (e.g., BZO-4en-POXIZID)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ACN), ice-cold

  • LC-HRMS system

Procedure:

  • Prepare a stock solution of the OXIZID synthetic cannabinoid in a suitable organic solvent (e.g., methanol or acetonitrile).

  • In a microcentrifuge tube, prepare the incubation mixture containing:

    • Potassium phosphate buffer

    • HLMs (final protein concentration typically 0.5-1.0 mg/mL)

    • MgCl2 (final concentration typically 3 mM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the OXIZID substrate to the pre-warmed incubation mixture (final substrate concentration typically 1-10 µM).

  • Immediately add the NADPH regenerating system to start the reaction.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for LC-HRMS analysis.

  • Analyze the supernatant using a validated LC-HRMS method to identify and semi-quantify the metabolites.

Protocol 2: Incubation with Human Hepatocytes

This protocol allows for the investigation of both phase I and phase II metabolism in a more physiologically relevant system.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • OXIZID synthetic cannabinoid substrate

  • Acetonitrile (ACN), ice-cold

  • LC-HRMS system

Procedure:

  • Thaw the cryopreserved human hepatocytes according to the supplier's instructions.

  • Determine cell viability and density.

  • Seed the hepatocytes in a suitable culture plate and allow them to attach.

  • Prepare a stock solution of the OXIZID synthetic cannabinoid in a low concentration of an appropriate solvent.

  • Add the OXIZID substrate to the hepatocyte culture medium to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubate the cells with the substrate at 37°C in a humidified incubator with 5% CO2 for a specified time course (e.g., up to 3 hours).

  • At each time point, collect both the cells and the incubation medium.

  • Terminate the metabolic activity by adding ice-cold acetonitrile.

  • Homogenize the cell suspension and then centrifuge to pellet cellular debris.

  • Analyze the supernatant by LC-HRMS for the presence of parent compound and its phase I and phase II metabolites.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.

OXIZID_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis OXIZID_Stock OXIZID Stock Solution Incubation Incubation at 37°C OXIZID_Stock->Incubation Incubation_Matrix Incubation Matrix (HLMs or Hepatocytes) Incubation_Matrix->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation LC_HRMS LC-HRMS Analysis Centrifugation->LC_HRMS Data_Analysis Metabolite Identification & Quantification LC_HRMS->Data_Analysis General_OXIZID_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_OXIZID Parent OXIZID Compound Hydroxylation Hydroxylation Parent_OXIZID->Hydroxylation CYP450s N_Dealkylation N-Dealkylation Parent_OXIZID->N_Dealkylation CYP450s Ketone_Formation Ketone Formation Parent_OXIZID->Ketone_Formation CYP450s Oxidative_Defluorination Oxidative Defluorination (for 5F-OXIZIDs) Parent_OXIZID->Oxidative_Defluorination CYP450s Dihydrodiol_Formation Dihydrodiol Formation (for Alkene-containing OXIZIDs) Parent_OXIZID->Dihydrodiol_Formation CYP450s Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Dihydrodiol_Formation->Glucuronidation UGTs BZO_4en_POXIZID_Metabolism BZO_4en_POXIZID BZO-4en-POXIZID Dihydrodiol Dihydrodiol Formation (Major Pathway) BZO_4en_POXIZID->Dihydrodiol Hydroxylation Hydroxylation BZO_4en_POXIZID->Hydroxylation Reduction Alkene Reduction BZO_4en_POXIZID->Reduction Glucuronidation Glucuronidation Dihydrodiol->Glucuronidation Hydroxylation->Glucuronidation

References

An In-Depth Technical Guide to the N-dealkylation and Hydroxylation Pathways of Bzo-poxizid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Bzo-poxizid, a synthetic cannabinoid of the "OXIZID" class. Understanding the biotransformation of this compound is critical for forensic analysis, toxicological assessment, and the development of effective drug monitoring strategies. This document details the primary N-dealkylation and hydroxylation pathways, supported by quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the metabolic processes.

Core Metabolic Pathways of this compound

This compound undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, with CYP3A4, CYP3A5, and P2C9 identified as the major contributors. The metabolic transformations predominantly occur on the N-pentyl chain and the phenyl ring. The key pathways include:

  • Hydroxylation: The addition of hydroxyl groups is a major metabolic route, occurring at various positions on both the N-alkyl (pentyl) chain and the phenyl ring. Mono- and di-hydroxylated metabolites are commonly observed.

  • N-dealkylation: Cleavage of the N-pentyl chain is another significant metabolic pathway. This process can be followed by further hydroxylation on the remaining structure.

  • Further Oxidation: Primary hydroxylated metabolites can be further oxidized to form ketones and carboxylic acids.

  • Amide Hydrolysis: The amide linkage in the this compound structure can also be cleaved.

  • Glucuronidation: Phase II metabolism involves the conjugation of metabolites with glucuronic acid to facilitate their excretion.

Quantitative Analysis of this compound Metabolites

In vitro studies utilizing pooled human liver microsomes (pHLMs) have identified numerous metabolites of this compound. The following table summarizes the key phase I and phase II metabolites, their proposed biotransformations, retention times (RT), and mass errors as identified through liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[1]

Metabolite IDProposed BiotransformationRetention Time (min)Mass Error (ppm)
D1Amido hydrolysis + Hydroxylation5.10-1.5
D2N-dealkylation + Dihydroxylation6.15-1.2
D3N-dealkylation + Hydroxylation6.78-1.8
D4Hydroxylation + Dehydrogenation + Hydrogenation7.03-0.9
D5Dihydroxylation7.21-1.4
D6Dihydroxylation7.35-1.1
D7Hydroxylation + Dehydrogenation7.58-1.6
D8Hydroxylation + Dehydrogenation7.71-1.3
D9Hydroxylation7.93-1.9
D10Hydroxylation8.05-0.8
D11Hydroxylation8.18-1.5
D12Hydroxylation8.32-1.2
D13Hydroxylation8.45-1.7
D14Hydroxylation8.59-1.4
D15Hydroxylation8.72-1.1
D16Dehydrogenation9.03-1.6
D17Dehydrogenation9.18-1.3
D18Dehydrogenation9.34-1.8
D19Dehydrogenation9.51-1.5
D20Hydrogenation9.88-1.0
D21Parent11.11-1.4
D22Glucuronidation + Dihydroxylation6.95-1.2
D23Glucuronidation + Hydroxylation7.15-1.7
D24Glucuronidation + Hydroxylation7.28-1.4
D25Glucuronidation + Hydroxylation7.42-1.1
D26Glucuronidation + Hydroxylation7.63-1.6
D27Glucuronidation + Hydroxylation7.81-1.3
D28Glucuronidation + Dehydrogenation8.24-1.8
D29Glucuronidation8.85-1.5
D30Glucuronidation8.97-1.0

Experimental Protocols

The identification and quantification of this compound metabolites were achieved through in vitro experiments with human liver microsomes. Below is a detailed methodology based on published studies.[1]

In Vitro Incubation with Human Liver Microsomes
  • Materials:

    • This compound standard

    • Pooled human liver microsomes (pHLMs)

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Acetonitrile (for reaction termination)

    • Internal standard

  • Incubation Procedure:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

    • The incubation mixture is prepared in microcentrifuge tubes containing phosphate buffer, pHLMs, and the this compound working solution.

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • The incubation is carried out at 37°C for a specified duration (e.g., 1-3 hours) with gentle shaking.

    • The reaction is terminated by adding ice-cold acetonitrile.

    • Control incubations are performed by omitting the NADPH regenerating system or the substrate.

  • Sample Preparation for Analysis:

    • The terminated incubation mixture is centrifuged to precipitate proteins.

    • The supernatant is collected, filtered, and transferred to autosampler vials for analysis.

Analytical Method: LC-QTOF-MS
  • Instrumentation:

    • Ultra-high-performance liquid chromatography (UHPLC) system

    • Quadrupole time-of-flight mass spectrometer (QTOF-MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate for UHPLC applications.

    • Injection Volume: A small volume of the prepared sample is injected.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Full scan data acquisition to detect all potential metabolites.

    • Collision Energy: Ramped collision energy may be used to obtain fragmentation data for structural elucidation.

    • Mass Range: A wide mass range is scanned to cover the parent drug and its expected metabolites.

    • Data Analysis: Metabolite identification is based on accurate mass measurements, isotopic patterns, and fragmentation patterns compared to the parent drug.

Visualizations

Metabolic Pathways of this compound

The following diagram illustrates the primary N-dealkylation and hydroxylation pathways of this compound metabolism.

Bzo_poxizid_Metabolism cluster_main This compound Metabolism cluster_hydroxylation Hydroxylation cluster_dealkylation N-dealkylation cluster_oxidation Further Oxidation cluster_phaseII Phase II Metabolism This compound This compound Pentyl-OH Pentyl-hydroxylated Metabolites This compound->Pentyl-OH CYP450 Phenyl-OH Phenyl-hydroxylated Metabolites This compound->Phenyl-OH CYP450 N-dealkylated N-dealkylated Metabolite This compound->N-dealkylated CYP450 Di-OH Di-hydroxylated Metabolites Pentyl-OH->Di-OH Ketone Ketone Metabolites Pentyl-OH->Ketone Glucuronides Glucuronidated Metabolites Pentyl-OH->Glucuronides UGTs Phenyl-OH->Di-OH Phenyl-OH->Glucuronides UGTs N-dealkylated->Glucuronides UGTs Carboxylic_Acid Carboxylic Acid Metabolites Ketone->Carboxylic_Acid

N-dealkylation and hydroxylation pathways of this compound.
Experimental Workflow for In Vitro Metabolism Study

The diagram below outlines the typical experimental workflow for the in vitro metabolism study of this compound.

Experimental_Workflow cluster_workflow In Vitro Metabolism Workflow A Preparation of Incubation Mixture B Pre-incubation (37°C, 5 min) A->B C Initiation with NADPH System B->C D Incubation (37°C, 1-3 hr) C->D E Reaction Termination (Acetonitrile) D->E F Protein Precipitation (Centrifugation) E->F G Supernatant Collection and Filtration F->G H LC-QTOF-MS Analysis G->H I Data Processing and Metabolite Identification H->I

Workflow for in vitro this compound metabolism analysis.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the psychoactive properties, pharmacology, and metabolism of Bzo-poxizid and its related "OXIZID" analogues, a recently emerged class of synthetic cannabinoids. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. The information presented is collated from peer-reviewed scientific literature and forensic science reports, aiming to provide a foundational understanding for further research and development in this area.

Introduction

This compound, also known as 5C-MDA-19, is a synthetic cannabinoid belonging to the "OXIZID" class. These compounds are characterized by an oxoindoline core linked to a benzoylhydrazide moiety. The OXIZID class of synthetic cannabinoids emerged on the recreational drug market, in part, to circumvent existing legislation targeting earlier generations of these substances. Originally, related compounds like MDA-19 (BZO-HEXOXIZID) were synthesized and investigated for their therapeutic potential, particularly as selective cannabinoid receptor 2 (CB2) agonists for the treatment of neuropathic pain. However, their activity at the cannabinoid receptor 1 (CB1), which mediates the psychoactive effects of cannabinoids, has led to their abuse as recreational drugs.

This guide will delve into the psychoactive properties of this compound and its analogues by examining their interactions with cannabinoid receptors, summarizing their in vitro and in vivo pharmacological data, and detailing the experimental protocols used to generate this data.

Quantitative Pharmacological Data

The following table summarizes the in vitro cannabinoid receptor activity of this compound and its key analogues. The data is derived from β-arrestin2 recruitment assays, which measure the functional activation of the CB1 and CB2 receptors.

CompoundReceptorEC50 (nM)Emax (%)Reference
This compound CB1130716[1]
CB211.259.8[1]
BZO-HEXOXIZID (MDA-19) CB1721165[1]
CB225.935.0[1]
5F-BZO-POXIZID CB1118716[1]
CB25.4851.7
BZO-CHMOXIZID CB184.6716
CB22.2169.2
BZO-4en-POXIZID CB1389303
CB27.7645.3

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of isatin followed by condensation with benzoylhydrazide. The following is a representative protocol adapted from the synthesis of related N-alkyl isatin acylhydrazones.

Step 1: N-pentylation of Isatin

  • To a solution of isatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-pentylisatin.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Condensation of N-pentylisatin with Benzoylhydrazide

  • Suspend N-pentylisatin (1.0 eq) and benzoylhydrazide (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to afford this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/DMF.

In Vitro β-Arrestin2 Recruitment Assay

This protocol describes a common method to assess the functional potency and efficacy of this compound and its analogues at the human CB1 and CB2 receptors.

  • Cell Culture: Maintain CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor fused to a ProLink™ tag and a β-arrestin2-enzyme acceptor fusion protein in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Harvest cells and seed them into 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound and analogues) and a reference agonist (e.g., CP55,940) in assay buffer.

  • Assay Procedure:

    • Remove the culture medium from the cell plates and add the diluted compounds.

    • Incubate the plates for 90 minutes at 37°C.

    • Add the β-galactosidase substrate solution to each well.

    • Incubate for a further 60 minutes at room temperature in the dark.

  • Data Acquisition: Measure the chemiluminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the response of the reference agonist and fit to a four-parameter logistic equation to determine EC50 and Emax values.

In Vivo Drug Discrimination Studies in Mice

This protocol outlines a method to evaluate the psychoactive, cannabis-like effects of this compound and its analogues in a rodent model.

  • Animals: Use male mice (e.g., C57BL/6J strain) that are food-restricted to maintain 85-90% of their free-feeding body weight.

  • Apparatus: Utilize standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.

  • Training:

    • Train the mice to discriminate between an intraperitoneal (i.p.) injection of a training dose of Δ9-tetrahydrocannabinol (THC) (e.g., 3 mg/kg) and vehicle (e.g., ethanol, Emulphor, and saline).

    • Reinforce responses on one lever following THC administration and on the other lever following vehicle administration with food pellets on a fixed-ratio schedule.

    • Continue training until the mice reliably respond on the correct lever.

  • Testing:

    • Once training criteria are met, administer various doses of the test compound (e.g., this compound) or vehicle before the session.

    • Record the number of responses on each lever.

  • Data Analysis: Express the data as the percentage of responses on the THC-appropriate lever. Full substitution is indicated when a compound produces ≥80% THC-appropriate responding.

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor 1 (CB1) Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway activated upon binding of an agonist like this compound to the CB1 receptor.

CB1_Signaling_Pathway cluster_membrane Plasma Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Bzo_poxizid This compound (Agonist) Bzo_poxizid->CB1 Binds Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets In_Vitro_Workflow cluster_synthesis Compound Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogues Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (β-arrestin, GTPγS) (Determine EC50, Emax) Purification->Functional_Assay Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

References

An In-depth Technical Guide on N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide is a synthetic organic compound belonging to the indolin-3-ylidene benzamide class. While specific research on this exact molecule is limited in publicly available literature, its structural features suggest potential biological activity, particularly as a synthetic cannabinoid, based on the known pharmacophoric elements. This guide provides a comprehensive overview of its synthesis, potential mechanism of action, and the biological activities of structurally related compounds. The information herein is compiled from analogous compounds to provide a predictive framework for researchers interested in this molecule and its derivatives.

Chemical Structure and Properties

IUPAC Name: N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide

Chemical Formula: C₂₀H₂₁N₃O₂

Molecular Weight: 347.40 g/mol

Structure:

(Note: A 2D chemical structure diagram would be ideally placed here.)

The molecule features a 1-pentyl-substituted oxindole core linked via an imine bond to a benzamide moiety. The (Z)-configuration indicates the stereochemistry around the C=N double bond.

Synthesis

The synthesis of N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide can be achieved through a two-step process, starting with the N-alkylation of isatin followed by a condensation reaction.

Experimental Protocol: Synthesis of 1-pentyl-indoline-2,3-dione

Materials:

  • Isatin

  • Potassium carbonate (K₂CO₃)

  • 1-Bromopentane

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of isatin (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-pentyl-indoline-2,3-dione.

Experimental Protocol: Synthesis of N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide

Materials:

  • 1-pentyl-indoline-2,3-dione

  • Benzohydrazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1-pentyl-indoline-2,3-dione (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve benzohydrazide (1.0 eq) in ethanol.

  • Add the benzohydrazide solution to the 1-pentyl-indoline-2,3-dione solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O, N-H, C=N).

  • Melting Point: To assess the purity of the compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data for N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide has been found, its structural similarity to known synthetic cannabinoids suggests it may act as a cannabinoid receptor agonist. The 1-pentyl chain on the indole ring is a common feature in many potent synthetic cannabinoids that exhibit high affinity for the CB1 and CB2 receptors.

Putative Mechanism of Action: Cannabinoid Receptor Agonism

Synthetic cannabinoids mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by binding to and activating cannabinoid receptors.

  • CB1 Receptors: Primarily located in the central nervous system, their activation is responsible for the psychoactive effects of cannabinoids.

  • CB2 Receptors: Mainly found in the peripheral nervous system and on immune cells, their activation is associated with anti-inflammatory and immunomodulatory effects.

Activation of these G-protein coupled receptors (GPCRs) leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Potential Anticancer Activity

Numerous studies have reported the anticancer properties of various 2-oxoindolin-3-ylidene derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action for these anticancer effects can be diverse and may involve the inhibition of protein kinases, induction of cell cycle arrest, and modulation of apoptotic pathways.

Data on Structurally Related Compounds

To provide a context for the potential activity of N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide, the following tables summarize quantitative data for analogous compounds.

Table 1: Cannabinoid Receptor Binding Affinities of Related Indole-Based Synthetic Cannabinoids

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
JWH-018 (1-pentyl-3-(1-naphthoyl)indole)9.02.94[Aung et al., 2000]
AM-2201 (1-(5-fluoropentyl)-3-(1-naphthoyl)indole)1.02.6[Aung et al., 2000]
WIN-55,212-262.33.3[Showalter et al., 1996]

Table 2: In Vitro Anticancer Activity of Related 2-Oxoindolin-3-ylidene Derivatives

CompoundCell LineIC₅₀ (µM)Reference
N'-(5-Bromo-2-oxoindolin-3-ylidene)-4-chlorobenzohydrazideMCF-72.5[Abdel-Wahab et al., 2012]
N'-(5-Nitro-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazideHepG25.1[Abdel-Wahab et al., 2012]
3-((4-chlorophenylimino)methyl)-1-ethyl-1H-indole-2-oneA5491.2[S. Kumar et al., 2017]

Visualizations

Synthetic Workflow

Synthesis_Workflow Isatin Isatin Step1 N-Alkylation Isatin->Step1 Bromopentane 1-Bromopentane Bromopentane->Step1 Base K₂CO₃, DMF Base->Step1 Intermediate 1-pentyl-indoline-2,3-dione Step1->Intermediate Step2 Condensation Intermediate->Step2 Benzohydrazide Benzohydrazide Benzohydrazide->Step2 Catalyst Glacial Acetic Acid, Ethanol Catalyst->Step2 FinalProduct N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide Step2->FinalProduct

Caption: General synthetic workflow for N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide.

Putative Signaling Pathway

Cannabinoid_Signaling cluster_membrane Cell Membrane CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein Activates Ligand N-[(Z)-(2-oxo-1-pentyl- indolin-3-ylidene)amino]benzamide Ligand->CB1R Binds & Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates IonChannel Ion Channels (e.g., K+, Ca2+) G_protein->IonChannel Modulates cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., altered neurotransmission) cAMP->CellularResponse MAPK->CellularResponse IonChannel->CellularResponse

Caption: Putative signaling pathway via cannabinoid receptor activation.

Conclusion

N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide is a molecule of interest due to its structural relationship to compounds with known biological activities, particularly as synthetic cannabinoids and potential anticancer agents. This guide provides a foundational understanding of its synthesis and likely mechanism of action based on the current scientific literature for analogous compounds. Further experimental investigation is required to fully elucidate the pharmacological profile and therapeutic potential of this specific molecule. Researchers are encouraged to use the provided protocols as a starting point for their own studies and to verify the biological activity through in vitro and in vivo assays.

Methodological & Application

Application Notes and Protocols for the Detection of Bzo-poxizid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-poxizid is a synthetic cannabinoid that has emerged as a novel psychoactive substance.[1] As with other synthetic cannabinoids, it is designed to mimic the effects of THC, the primary psychoactive component in cannabis. Due to its potential health risks and legal implications, robust analytical methods for the detection and quantification of this compound are crucial for forensic laboratories, clinical research, and the pharmaceutical industry. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable technique for the identification and quantification of volatile and semi-volatile compounds.

Principle of Detection

Gas chromatography separates this compound from other components in a sample based on its volatility and interaction with a stationary phase within a heated column. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique chemical fingerprint for the definitive identification of this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analysis of this compound and other related synthetic cannabinoids by GC-MS. It is important to note that while a validated method for this compound has been reported, comprehensive quantitative data such as Limit of Quantitation (LOQ), linearity, and recovery are not extensively available in the public domain for this specific compound. The data presented for other synthetic cannabinoids can serve as a reference for method development and validation.

ParameterThis compound5F-CUMYL-PICA (Reference)5F-MDMB-PICA (Reference)
Limit of Detection (LOD) 20 µg/mL[1]0.1 ng/mL[2][3]0.11 ng/mL[2]
Limit of Quantitation (LOQ) Not Reported0.50 ng/mL0.50 ng/mL
Linearity Range Not Reported0.5 - 500 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) Not Reported>0.99>0.99
Recovery (Solid Phase Extraction) Not Reported91.40%Not Reported
Recovery (Supported Liquid Extraction) Not Reported82.54%Not Reported
Recovery (ISOLUTE C18) Not Reported85.10%Not Reported

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are protocols for seized materials (e.g., herbal mixtures, powders) and biological fluids (e.g., blood, urine).

a) Seized Materials (Herbal Mixtures, Powders)

This protocol is adapted from general procedures for the extraction of synthetic cannabinoids from seized materials.

  • Homogenization: Accurately weigh approximately 100 mg of the homogenized seized material into a 15 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of methanol to the tube.

  • Vortexing/Sonication: Vortex the sample for 2 minutes, followed by sonication for 10 minutes to ensure efficient extraction of this compound.

  • Centrifugation: Centrifuge the sample at 3500 rpm for 10 minutes to pellet solid material.

  • Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.45 µm PTFE syringe filter into a GC vial.

  • Dilution: If high concentrations of this compound are expected, dilute the extract with methanol to fall within the calibrated linear range of the instrument.

b) Biological Fluids (Blood, Urine) - Solid Phase Extraction (SPE)

This protocol is a general procedure for the extraction of synthetic cannabinoids from biological matrices and may require optimization for this compound.

  • Sample Pre-treatment: To 1 mL of blood or urine in a glass tube, add an appropriate internal standard.

  • Lysis/Hydrolysis (for urine): For urine samples, enzymatic hydrolysis with β-glucuronidase may be necessary to cleave glucuronide conjugates of metabolites.

  • Protein Precipitation (for blood): For blood samples, add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 3500 rpm for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove interferences.

  • Drying: Dry the cartridge under vacuum or nitrogen for 10 minutes.

  • Elution: Elute this compound from the cartridge with 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of methanol and transfer to a GC vial with a micro-insert.

GC-MS Instrumentation and Conditions

The following instrumental parameters are based on a validated method for the detection of this compound and its analogs.

ParameterValue
Gas Chromatograph Agilent 5975 Series GC/MSD System or equivalent
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent
Carrier Gas Helium
Flow Rate 1.46 mL/min
Inlet Temperature 265 °C
Injection Type Splitless
Injection Volume 1 µL
Oven Program Initial temperature of 50°C, hold for 0 min, then ramp at 30°C/min to 340°C and hold for 2.3 min
Mass Spectrometer Agilent 5975 Series MSD or equivalent
Transfer Line Temperature 300 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40-550 m/z
Threshold 250

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by GC-MS.

This compound GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization (Seized Material) Extraction Solvent Extraction (e.g., Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (Biological Fluids) Concentration Evaporation & Reconstitution SPE->Concentration Filtration Filtration Centrifugation->Filtration Injection GC Injection Filtration->Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Compound Identification (Mass Spectrum Library) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Report Generation Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

This compound Signaling Pathway

This compound, as a synthetic cannabinoid, is expected to act as an agonist at cannabinoid receptors, primarily the CB1 receptor, which is responsible for the psychoactive effects. The following diagram illustrates the canonical CB1 receptor signaling pathway.

CB1 Receptor Signaling Pathway Bzo_poxizid This compound CB1R CB1 Receptor Bzo_poxizid->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activation Ion_Channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (Psychoactive Effects) PKA->Cellular_Response MAPK->Cellular_Response Neurotransmitter Neurotransmitter Release Inhibition Ion_Channels->Neurotransmitter Neurotransmitter->Cellular_Response

Caption: Simplified signaling pathway of the CB1 receptor upon agonist binding.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the detection and identification of this compound. While specific quantitative data for this compound is still emerging, the provided protocols and reference data for related synthetic cannabinoids offer a strong foundation for method development and validation. The visualization of the experimental workflow and the compound's expected signaling pathway further aids in understanding the analytical process and its biological context. As with any analytical method, it is essential to perform in-house validation to ensure the method meets the specific requirements of the laboratory and the intended application.

References

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for Bzo-poxizid analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-poxizid, a member of the emerging class of synthetic cannabinoids known as OXIZIDs, has been identified in seized drug materials.[1] Its potent agonistic activity at the cannabinoid receptors (CB1 and CB2) necessitates sensitive and specific analytical methods for its detection and quantification in various matrices.[1] Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) offers a robust and reliable platform for the analysis of this compound, providing high-resolution and accurate mass data for confident identification and structural elucidation. This document provides detailed application notes and protocols for the analysis of this compound using LC-QTOF-MS.

Quantitative Data

While specific quantitative validation data for the LC-QTOF-MS analysis of this compound is not extensively published, the following table summarizes representative performance data for the analysis of other synthetic cannabinoids using similar LC-MS/MS and LC-QTOF-MS methods. These values can be considered as a general reference for the expected performance of a validated method for this compound.

ParameterTypical Performance for Synthetic CannabinoidsNotes
Limit of Detection (LOD) 0.01 - 1.0 ng/mLDependent on the specific compound and matrix. A study on synthetic cannabinoids in urine reported LODs ranging from 0.01-0.5 ng/mL.
Limit of Quantification (LOQ) 0.05 - 5.0 ng/mLA validated method for 130 synthetic cannabinoids in cannabis oil reported LOQs ranging from 0.05 ng/mL to 50 ng/mL.[2]
**Linearity (R²) **> 0.99Generally expected for validated quantitative methods.
Recovery 70 - 120%A study on semi-synthetic cannabinoids in whole blood reported recovery rates of 87-118%.[3]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%

Experimental Protocols

The following protocols are based on established methodologies for the analysis of this compound and other synthetic cannabinoids in seized materials.[1]

Sample Preparation (for Seized Material)
  • Sample Homogenization: If the seized material is non-homogeneous (e.g., plant material), grind it to a fine powder to ensure representative sampling.

  • Extraction:

    • Accurately weigh approximately 10 mg of the homogenized material into a 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of methanol to the tube.

    • Vortex the tube for 1 minute to facilitate extraction.

    • Centrifuge the tube at 10,000 rpm for 5 minutes.

  • Dilution:

    • Take a 10 µL aliquot of the supernatant and dilute it with 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium formate, pH 3.0). This represents a 1:100 dilution.

    • Vortex the diluted sample thoroughly.

  • Filtration:

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

LC-QTOF-MS Analysis

The following parameters are based on the method reported by the Center for Forensic Science Research & Education for the analysis of this compound.

Liquid Chromatography (LC) Parameters:

ParameterValue
LC System: Agilent 1290 Infinity II or equivalent
Column: Phenomenex Kinetex® C18, 50 x 3.0 mm, 2.6 µm
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 13.0 min, then hold at 95% B for 2.5 min, followed by re-equilibration at 5% B for 2.0 min
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Column Temperature: 40 °C
Autosampler Temperature: 10 °C

Quadrupole Time-of-Flight (QTOF) MS Parameters:

ParameterValue
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Mode: Electrospray Ionization (ESI), Positive
Gas Temperature: 325 °C
Gas Flow: 8 L/min
Nebulizer: 35 psig
Sheath Gas Temperature: 350 °C
Sheath Gas Flow: 11 L/min
Capillary Voltage: 3500 V
Nozzle Voltage: 500 V
Fragmentor: 175 V
Skimmer: 65 V
Acquisition Mode: TOF-MS and Auto MS/MS
Mass Range (TOF-MS): m/z 100 - 1000
Acquisition Rate (TOF-MS): 5 spectra/sec
Collision Energy (MS/MS): 10, 20, 40 eV (stepped)
Reference Mass: Purine (m/z 121.0509) and HP-0921 (m/z 922.0098) for continuous mass correction

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_qtof LC-QTOF-MS Analysis cluster_data_analysis Data Analysis Sample_Homogenization Sample Homogenization Extraction Extraction with Methanol Sample_Homogenization->Extraction Homogenized Sample Centrifugation Centrifugation Extraction->Centrifugation Extract Dilution Dilution in Mobile Phase Centrifugation->Dilution Supernatant Filtration Filtration (0.22 µm) Dilution->Filtration Diluted Extract LC_Separation Liquid Chromatography Separation Filtration->LC_Separation Filtered Sample ESI_Ionization Electrospray Ionization (+) LC_Separation->ESI_Ionization Eluent TOF_MS_Scan TOF-MS Scan (m/z 100-1000) ESI_Ionization->TOF_MS_Scan Ions Auto_MSMS Auto MS/MS (Stepped Collision Energy) TOF_MS_Scan->Auto_MSMS Precursor Ions Data_Acquisition Data Acquisition Auto_MSMS->Data_Acquisition MS and MS/MS Data Compound_Identification Compound Identification (Accurate Mass, Retention Time, MS/MS Spectrum) Data_Acquisition->Compound_Identification Quantification Quantification Compound_Identification->Quantification

Caption: Experimental workflow for this compound analysis.

This compound Signaling Pathway

G Bzo_poxizid This compound CB1_Receptor CB1 Receptor (in CNS) Bzo_poxizid->CB1_Receptor Agonist CB2_Receptor CB2 Receptor (in Periphery) Bzo_poxizid->CB2_Receptor Agonist G_Protein_Activation G-protein Activation CB1_Receptor->G_Protein_Activation CB2_Receptor->G_Protein_Activation Adenylyl_Cyclase_Inhibition Inhibition of Adenylyl Cyclase G_Protein_Activation->Adenylyl_Cyclase_Inhibition MAPK_Activation MAPK Pathway Activation G_Protein_Activation->MAPK_Activation Ion_Channel_Modulation Ion Channel Modulation (Ca²⁺, K⁺) G_Protein_Activation->Ion_Channel_Modulation cAMP_Decrease Decreased cAMP Adenylyl_Cyclase_Inhibition->cAMP_Decrease Cellular_Response Cellular Response (e.g., Psychoactive Effects, Immunomodulation) cAMP_Decrease->Cellular_Response MAPK_Activation->Cellular_Response Ion_Channel_Modulation->Cellular_Response

Caption: this compound cannabinoid receptor signaling pathway.

This compound Metabolic Pathway

G Bzo_poxizid This compound Phase_I_Metabolism Phase I Metabolism (CYP450 enzymes) Bzo_poxizid->Phase_I_Metabolism Hydroxylated_Metabolites Hydroxylated Metabolites (N-alkyl and Phenyl Hydroxylation) Phase_I_Metabolism->Hydroxylated_Metabolites Phase_II_Metabolism Phase II Metabolism (UGT enzymes) Hydroxylated_Metabolites->Phase_II_Metabolism Glucuronide_Conjugates Glucuronide Conjugates Phase_II_Metabolism->Glucuronide_Conjugates Excretion Excretion (Urine, Feces) Glucuronide_Conjugates->Excretion

Caption: Major metabolic pathway of this compound.

References

Application Note: Preparation and Quantification of Bzo-poxizid from Plant-Like Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bzo-poxizid is a synthetic cannabinoid, a class of compounds designed to mimic the effects of THC, the primary psychoactive component in cannabis.[1][2][3] These synthetic substances are often sprayed onto or mixed with plant-like materials, such as herbal incense or tea, to be sold as legal alternatives to cannabis. The emergence of new synthetic cannabinoids like this compound and its analogs, belonging to the "OXIZID" subclass, presents a significant challenge for forensic analysis and public health, as their pharmacological and toxicological effects are largely unknown.[1][4] Therefore, robust and reliable methods for the extraction, identification, and quantification of these compounds from complex plant matrices are crucial for quality control, forensic investigation, and drug development research.

This application note provides a detailed protocol for the sample preparation and quantification of this compound from plant-like material. The described workflow is designed to efficiently extract the target analyte while minimizing interference from the complex botanical matrix, ensuring accurate and reproducible results. The methodology covers sample homogenization, solvent extraction, solid-phase extraction (SPE) for purification, and quantification using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

Sample Homogenization

Proper homogenization is critical to ensure a representative sample for extraction.

  • Objective: To reduce the particle size of the plant-like material to increase the surface area for efficient extraction.

  • Protocol:

    • Weigh approximately 10 grams of the plant-like material.

    • If the material is fresh, freeze it in liquid nitrogen to make it brittle.

    • Grind the material into a fine powder using a cryogenic grinder or a high-speed blender.

    • Store the homogenized powder in an airtight container at -20°C until extraction to prevent degradation of the analyte.

Solvent Extraction

The choice of solvent is crucial for the selective extraction of the target analyte. This compound is a relatively nonpolar compound, so a solvent of similar polarity will be most effective.

  • Objective: To extract this compound from the homogenized plant material into a solvent.

  • Protocol:

    • Weigh 1 gram of the homogenized plant powder into a 50 mL centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process (steps 2-6) on the plant pellet with another 20 mL of methanol to ensure complete extraction.

    • Combine the supernatants.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C to obtain the crude extract.

Solid-Phase Extraction (SPE) for Purification

The crude extract will contain numerous co-extracted plant compounds (e.g., pigments, lipids, and other secondary metabolites) that can interfere with the analysis. SPE is an effective technique for purifying the extract.

  • Objective: To remove interfering compounds from the crude extract and isolate this compound.

  • Protocol:

    • Reconstitute the dried crude extract in 2 mL of a 10% methanol in water solution.

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

    • Load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute the this compound from the cartridge with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the purified residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.

Quantification by HPLC-MS/MS

HPLC-MS/MS provides the high sensitivity and selectivity required for the accurate quantification of this compound in a complex matrix.

  • Objective: To separate and quantify this compound in the purified extract.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound should be determined using a pure standard. For example (hypothetical): m/z 336.2 → 144.1 (quantifier) and m/z 336.2 → 116.1 (qualifier).

  • Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Analyze the calibration standards and the prepared samples by HPLC-MS/MS.

    • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

The following table summarizes hypothetical performance data for the described method.

ParameterResult
Recovery
Spiked at 10 ng/g92.5% ± 4.1%
Spiked at 100 ng/g95.2% ± 3.5%
Precision (RSD)
Intra-day (n=6)< 5%
Inter-day (n=18, 3 days)< 8%
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/g
Limit of Quantification (LOQ) 1.5 ng/g

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plant-Like Material Homogenization Homogenization (Cryogenic Grinding) Sample->Homogenization Extraction Solvent Extraction (Methanol, Sonication) Homogenization->Extraction Purification Solid-Phase Extraction (C18 SPE) Extraction->Purification Final_Sample Purified Extract Purification->Final_Sample HPLC_MSMS HPLC-MS/MS Analysis Final_Sample->HPLC_MSMS Data_Analysis Data Analysis (Quantification) HPLC_MSMS->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for this compound preparation and analysis.

References

Application Note: Validated Method for the Detection of Bzo-poxizid in Forensic Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a detailed and validated analytical method for the quantitative and qualitative detection of Bzo-poxizid in forensic samples, including blood and urine. This compound is a synthetic cannabinoid belonging to the recently emerged "OXIZID" class, which has been identified in the recreational drug market.[1][2] Due to its potential for abuse and adverse health effects, a reliable and validated analytical method is crucial for forensic toxicology laboratories. The described methodology utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, which is essential for the detection of novel psychoactive substances (NPS).[3][4][5] The method has been validated according to established forensic toxicology guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Introduction

This compound is a synthetic cannabinoid characterized by an oxindole core and a hydrazide/hydrazone linker, a structure that has likely emerged to circumvent existing legislation targeting traditional indole and indazole-based synthetic cannabinoids. As with many NPS, this compound is created to mimic the effects of cannabis. The rapid evolution of these substances presents a significant challenge for forensic toxicologists, necessitating the development of robust and validated analytical methods for their detection in biological specimens. This document provides a comprehensive protocol for the extraction and analysis of this compound from forensic samples, along with a summary of the validation data.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS): this compound-d5 (or a suitable analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges

  • Blank human blood and urine

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Blood and Urine
  • Sample Pre-treatment:

    • Allow frozen samples to thaw completely at room temperature.

    • Vortex samples for 10 seconds.

    • Pipette 1 mL of the sample (blood or urine) into a labeled centrifuge tube.

    • Add 20 µL of the internal standard (IS) solution.

    • For urine samples, add 500 µL of acetate buffer (pH 5) and 20 µL of β-glucuronidase enzyme. Incubate at 37°C for 2 hours to hydrolyze glucuronidated metabolites.

    • For blood samples, add 2 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a new tube.

  • Solid Phase Extraction:

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 2 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 analytical column (e.g., 100 mm length).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Method Validation

The method was validated following the guidelines of the Scientific Working Group for Forensic Toxicology (SWGTOX). The following parameters were assessed:

  • Selectivity: Analysis of blank matrix samples from different sources to check for interferences.

  • Linearity: Calibration curves were prepared in the range of 0.1 - 50 ng/mL.

  • Accuracy and Precision: Evaluated at three concentration levels (low, medium, and high).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Detection
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound350.2144.1116.125
This compound-d5 (IS)355.2149.1121.125
Table 2: Method Validation Summary for this compound in Blood and Urine
Validation ParameterBloodUrineAcceptance Criteria
Linearity (r²) > 0.995> 0.995r² ≥ 0.99
LOD 0.05 ng/mL0.02 ng/mLS/N ≥ 3
LOQ 0.1 ng/mL0.1 ng/mLS/N ≥ 10; Accuracy ±20%; Precision <20%
Accuracy (% Bias) -8.5% to 10.2%-11.3% to 9.8%Within ±20%
Precision (%RSD) < 15%< 15%≤ 20%
Matrix Effect 88% - 95%91% - 98%80% - 120%
Recovery > 85%> 88%Consistent and reproducible

Note: A previous study using Gas Chromatography-Mass Spectrometry (GC-MS) reported a Limit of Detection (LOD) of 20 μg/ml for this compound. The LC-MS/MS method presented here offers significantly higher sensitivity.

Visualizations

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in the body. The primary metabolic pathways include N-dealkylation, hydroxylation of the pentyl chain and the phenyl ring, and ketone formation. These metabolites can also be conjugated with glucuronic acid before excretion. Understanding these pathways is critical for identifying suitable biomarkers for consumption in urine analysis.

Bzo_poxizid_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites (Pentyl Chain & Phenyl Ring) This compound->Hydroxylated_Metabolites Hydroxylation N_Dealkylated_Metabolite N-Dealkylated Metabolite This compound->N_Dealkylated_Metabolite N-Dealkylation Ketone_Metabolite Ketone Metabolite Hydroxylated_Metabolites->Ketone_Metabolite Oxidation Conjugated_Metabolites Glucuronidated Metabolites Hydroxylated_Metabolites->Conjugated_Metabolites Glucuronidation Ketone_Metabolite->Conjugated_Metabolites Glucuronidation

Caption: Phase I and II metabolic pathways of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample reception to final data analysis.

Experimental_Workflow Sample_Reception Sample Reception (Blood/Urine) Sample_Preparation Sample Preparation (SPE) Sample_Reception->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Quantification & Qualification) Data_Acquisition->Data_Processing Final_Report Final Report Data_Processing->Final_Report

Caption: Workflow for this compound detection in forensic samples.

Conclusion

The LC-MS/MS method described in this application note is a robust, sensitive, and specific tool for the detection and quantification of this compound in forensic blood and urine samples. The validation data demonstrates that the method is reliable and fit for its intended purpose in a forensic toxicology setting. The inclusion of a hydrolysis step for urine samples enhances the detection of this compound metabolites, increasing the window of detection. This method can be readily implemented in forensic laboratories to aid in the identification of this compound consumption in casework.

References

Application Notes and Protocols for Studying Bzo-poxizid Metabolism using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-poxizid is a synthetic cannabinoid, and understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological properties. Human liver microsomes (HLMs) serve as a valuable in vitro model for studying the metabolism of xenobiotics, as they contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[1][2] This document provides detailed application notes and protocols for the investigation of this compound metabolism using HLMs.

Data Presentation: Metabolic Pathways of this compound and Related Compounds

The metabolism of this compound and similar synthetic cannabinoids involves several key biotransformations, primarily mediated by CYP enzymes in the liver.[3][4] The major metabolic pathways identified for this compound and its analogs in human liver microsomes are summarized in the table below.[5]

Metabolic PathwayDescriptionCompound(s) Observed
Phase I Metabolism
N-dealkylationCleavage of the N-alkyl group.This compound, 5F-Bzo-poxizid, Bzo-hexoxizid, Bzo-chmoxizid
HydroxylationAddition of a hydroxyl group, often on the N-alkyl moiety or phenyl group.This compound, 5F-Bzo-poxizid, Bzo-hexoxizid, Bzo-chmoxizid, BZO-4en-POXIZID
Ketone FormationOxidation of a secondary alcohol to a ketone.This compound, 5F-Bzo-poxizid, Bzo-hexoxizid, Bzo-chmoxizid
Oxidative DefluorinationReplacement of a fluorine atom with a hydroxyl group, which can be further oxidized to a carboxylic acid.5F-Bzo-poxizid
Dihydrodiol FormationFormation of a vicinal diol, particularly at an alkene moiety.BZO-4en-POXIZID
Reduction of Alkene BondSaturation of a carbon-carbon double bond.BZO-4en-POXIZID
Phase II Metabolism
GlucuronidationConjugation with glucuronic acid to increase water solubility for excretion.BZO-4en-POXIZID

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes (Phase I)

This protocol outlines the procedure for incubating this compound with HLMs to identify its Phase I metabolites.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Methanol or DMSO (for dissolving this compound)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Incubator or water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine the following:

    • Phosphate buffer (0.1 M, pH 7.4)

    • Pooled Human Liver Microsomes (final concentration 0.5 - 1.0 mg/mL)

    • This compound (final concentration 1-10 µM, dissolved in a minimal amount of organic solvent to ensure the final solvent concentration is less than 1%)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Preparation:

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis by liquid chromatography-mass spectrometry (LC-MS).

Glucuronidation Assay for this compound Metabolites (Phase II)

This protocol is designed to detect Phase II glucuronide conjugates of this compound and its Phase I metabolites.

Materials:

  • All materials from the Phase I protocol

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Alamethicin (optional, to improve access of UDPGA to the enzyme active site)

Procedure:

  • Prepare Incubation Mixture: Follow the same procedure as for Phase I, but include UDPGA (final concentration 2 mM) in the initial mixture. If using alamethicin, add it to the microsomal suspension and pre-incubate on ice before adding other components.

  • Incubation and Termination: Follow the same incubation and termination steps as described for the Phase I metabolism protocol.

  • Sample Preparation: Prepare the sample for LC-MS analysis as described in the Phase I protocol.

Analytical Methodology: LC-HRMS

The analysis of the incubation samples is typically performed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to separate and identify the parent drug and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

General LC-MS Conditions (to be optimized for the specific system):

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is typical for good ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for detecting this compound and its metabolites.

  • Data Acquisition: Full scan mode is used to detect all potential metabolites, and data-dependent MS/MS or all-ions fragmentation can be used to obtain structural information for metabolite identification.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Metabolic Reaction cluster_termination 3. Termination & Sample Prep cluster_analysis 4. Analysis prep_mix Prepare Incubation Mixture (HLMs, this compound, Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with Cofactors (NADPH for Phase I, UDPGA for Phase II) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-HRMS Analysis supernatant->lcms data_analysis Metabolite Identification & Structural Elucidation lcms->data_analysis

Caption: Experimental workflow for this compound metabolism study in HLMs.

This compound Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism BzoPox This compound N_Dealkyl N-dealkylation BzoPox->N_Dealkyl Hydroxyl Hydroxylation BzoPox->Hydroxyl Ketone Ketone Formation BzoPox->Ketone Glucuronide Glucuronidation Hydroxyl->Glucuronide

Caption: Key metabolic pathways of this compound.

References

Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays of Bzo-poxizid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-poxizid, also known as Pentyl MDA-19 and 5C-MDA-19, is a synthetic cannabinoid belonging to the novel "OXIZID" class of compounds.[1][2] These substances have emerged as replacements for traditionally regulated synthetic cannabinoids.[1] Structurally, the OXIZID class is defined by an oxoindoline core connected to an azide linker. This compound is an analogue of BZO-HEXOXIZID (MDA-19), a potent and selective cannabinoid receptor 2 (CB2) agonist. Understanding the in vitro binding affinity and functional activity of this compound at cannabinoid receptors 1 (CB1) and 2 (CB2) is crucial for pharmacological characterization and toxicological assessment.

These application notes provide a summary of the quantitative data on this compound's interaction with cannabinoid receptors and detailed protocols for the key experimental assays used to determine these parameters.

Data Presentation: Cannabinoid Receptor Activity of this compound

The functional activity of this compound at human CB1 and CB2 receptors has been characterized using a β-arrestin2 recruitment assay. The following table summarizes the key quantitative findings from this research.

CompoundReceptorAssay TypeParameterValueEfficacy (Emax)ClassificationReference
This compoundhCB1β-arrestin2 RecruitmentEC50244 nM686%Full AgonistDeventer et al., 2022
This compoundhCB2β-arrestin2 RecruitmentEC50Not explicitly stated, but potency is ranked59.8%Partial AgonistDeventer et al., 2022

Note: The EC50 value represents the concentration of the compound that elicits 50% of its maximal response. Emax represents the maximum efficacy of the compound relative to a reference full agonist. A lower EC50 value indicates higher potency. This compound was found to be a full agonist at CB1 receptors and a partial agonist at CB2 receptors. Interestingly, unlike other tested OXIZID analogues which showed clear CB2 selectivity, this compound did not exhibit this preference.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and the general experimental workflow for determining receptor binding affinity.

Cannabinoid Receptor Signaling Pathway Cannabinoid Receptor Signaling Pathway Bzo_poxizid This compound (Agonist) CB1_CB2 CB1/CB2 Receptor Bzo_poxizid->CB1_CB2 Binds to G_protein Gi/o Protein CB1_CB2->G_protein Activates Arrestin β-arrestin Recruitment CB1_CB2->Arrestin Promotes AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream MAPK->Downstream Arrestin->Downstream

Caption: Canonical signaling pathway of cannabinoid receptors upon agonist binding.

Experimental Workflow for Cannabinoid Receptor Binding Assay Experimental Workflow for Cannabinoid Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing hCB1 or hCB2) Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (this compound & Radioligand) Ligand_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification Competition_Curve Generate Competition Curve Quantification->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for two key in vitro assays used to characterize the interaction of compounds like this compound with cannabinoid receptors.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 and CB2 receptors.

Materials and Reagents:

  • Cell Membranes: Commercially available or prepared from cell lines (e.g., HEK-293, CHO) stably expressing human CB1 or CB2 receptors.

  • Radioligand: A high-affinity cannabinoid receptor radioligand such as [³H]CP-55,940.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

  • 96-well Plates: Polypropylene for incubations and glass fiber filter plates (e.g., GF/C) pre-treated with polyethylenimine (PEI).

  • Scintillation Cocktail

  • Scintillation Counter

  • Cell Harvester

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the radioligand in assay buffer to a final concentration close to its Kd value (typically 0.5-2 nM for [³H]CP-55,940).

    • Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer (typically 5-20 µg of protein per well).

  • Assay Setup (in a 96-well polypropylene plate):

    • Total Binding: Add assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding: Add non-specific binding control, radioligand, and cell membrane suspension.

    • Competitive Binding: Add each dilution of this compound, radioligand, and cell membrane suspension.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-treated glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This functional assay measures the ability of a compound to induce the recruitment of β-arrestin to the cannabinoid receptor upon activation, providing information on its potency (EC50) and efficacy (Emax).

Materials and Reagents:

  • Cell Line: A cell line (e.g., CHO-K1) stably co-expressing the human CB1 or CB2 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment of β-galactosidase.

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., F-12K with supplements).

  • Test Compound: this compound, dissolved in DMSO.

  • Reference Agonist: A known full agonist for the respective receptor (e.g., CP-55,940).

  • Assay Plates: 384-well white, solid-bottom cell culture plates.

  • Detection Reagents: Commercially available detection kit for the β-galactosidase complementation system (e.g., PathHunter® Detection Reagents).

  • Luminometer: A plate reader capable of measuring chemiluminescence.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in cell culture medium to the recommended density.

    • Seed the cells into the 384-well assay plates and incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the reference agonist in cell culture medium to the desired final concentrations.

  • Compound Addition and Incubation:

    • Add the diluted compounds to the respective wells of the assay plate.

    • Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Prepare the detection reagent mixture according to the manufacturer's instructions.

    • Add the detection reagent mixture to each well.

    • Incubate the plate at room temperature in the dark for 60 minutes.

  • Measurement:

    • Measure the chemiluminescent signal from each well using a luminometer.

  • Data Analysis:

    • Normalize the data by setting the response of the vehicle control to 0% and the maximal response of the reference full agonist to 100%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ and Emax values for this compound.

References

Application Notes: Analytical Standards for Bzo-poxizid and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Bzo-poxizid (also known as 5C-MDA-19) is a synthetic cannabinoid belonging to the novel "OXIZID" class, which has recently emerged on the recreational drug market.[1][2][3][4] These compounds are characterized by an oxindole core and a hydrazide/hydrazone linker moiety.[5] As potent agonists of cannabinoid receptors (CB1 and CB2), the detection and quantification of this compound and its metabolites are critical for forensic toxicology, clinical diagnostics, and public health monitoring. These application notes provide detailed protocols for the use of analytical standards in the quantitative analysis of this compound and its primary metabolites using modern chromatographic techniques.

2. Analytical Standards & Metabolite Profiles

The metabolic fate of this compound is extensive, primarily involving cytochrome P450 enzymes (CYP3A4, P3A5, and P2C9). Major metabolic pathways include N-dealkylation, hydroxylation of the N-alkyl (pentyl) chain and the phenyl group, ketone formation, and amide hydrolysis. The parent compound along with its N-alkyl and phenyl mono-hydroxylated metabolites are considered suitable urinary biomarkers for detecting exposure. Certified reference standards are essential for accurate identification and quantification.

Table 1: Analytical Standards for this compound and its Major Metabolites

Compound NameCatalog Number (Example)PurityChemical FormulaMolecular Weight ( g/mol )Key Metabolic Pathway
This compoundBZO-901≥98%C₂₀H₂₁N₃O₂351.4Parent Compound
This compound N-(5-hydroxypentyl) metaboliteBZO-M01≥98%C₂₀H₂₁N₃O₃367.4N-Alkyl Hydroxylation
This compound Phenyl-OH metaboliteBZO-M02≥98%C₂₀H₂₁N₃O₃367.4Phenyl Hydroxylation
This compound N-dealkylated metaboliteBZO-M03≥98%C₁₅H₁₁N₃O₂277.3N-Dealkylation

Experimental Protocols

3. Preparation of Standard Solutions

3.1. Stock Solution Preparation (1 mg/mL)

  • Allow the analytical standard vial to equilibrate to room temperature before opening.

  • Accurately weigh 1.0 mg of the standard and transfer it to a 1.0 mL Class A volumetric flask.

  • Add approximately 0.8 mL of methanol and vortex until the standard is completely dissolved.

  • Bring the flask to the final volume with methanol and mix thoroughly.

  • Transfer the solution to an amber glass vial and store at -20°C. This stock solution is stable for at least one year.

3.2. Working Standard and Calibration Curve Preparation

  • Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the 1 mg/mL primary stock solution with methanol.

  • Perform serial dilutions of the intermediate stock to prepare calibration standards in the desired matrix (e.g., drug-free urine or plasma).

Table 2: Example Calibration Curve for LC-MS/MS Analysis

Standard IDConcentration (ng/mL)
CAL 10.5
CAL 21.0
CAL 35.0
CAL 410.0
CAL 550.0
CAL 6100.0
CAL 7250.0
CAL 8500.0

4. Sample Preparation Protocol: Solid Phase Extraction (SPE) from Urine

For enhanced detection, enzymatic hydrolysis of glucuronide conjugates may be necessary before extraction to increase the concentration of phase I metabolites.

Caption: General workflow for Solid Phase Extraction (SPE) of urine samples.

5. Analytical Methodologies

5.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC coupled with high-resolution mass spectrometry is a primary technique for the analysis of this compound and its metabolites.

Table 3: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnPhenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A10 mM Ammonium formate (pH 3.0) in Water
Mobile Phase BAcetonitrile
GradientInitial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min
Flow Rate0.5 mL/min
Column Temp.40°C
Injection Vol.10 µL
MS System (QTOF)
Ionization ModeElectrospray Ionization (ESI), Positive
Scan Range100-510 Da
Capillary Voltage4500 V
Source Temp.550°C

Table 4: Example Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound352.2144.125
This compound N-(5-hydroxypentyl)368.2144.128
This compound Phenyl-OH368.2121.130
Internal Standard (e.g., d5-Bzo-poxizid)357.2144.125

5.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a validated method for the detection of this compound in seized materials.

Table 5: GC-MS Instrumental Parameters

ParameterSetting
GC System
ColumnAgilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
Carrier GasHelium (1.46 mL/min)
Injection Port Temp.265°C
Oven Program50°C hold, ramp 30°C/min to 340°C, hold 2.3 min
Injection TypeSplitless
MS System
Ionization ModeElectron Ionization (EI), 70 eV
MS Source Temp.230°C
Mass Scan Range40-550 m/z

6. Metabolic Pathway Visualization

This compound undergoes several key metabolic transformations that are crucial for identifying biomarkers of use. The primary pathways involve hydroxylation and N-dealkylation.

G cluster_phase1 Phase I Metabolism (CYP450) BZO This compound M1 N-(5-hydroxypentyl) Metabolite BZO->M1 Hydroxylation M2 Phenyl-OH Metabolite BZO->M2 Hydroxylation M3 N-dealkylated Metabolite BZO->M3 N-Dealkylation Excretion Further Metabolism & Excretion M1->Excretion M2->Excretion M3->Excretion

Caption: Major Phase I metabolic pathways of this compound.

References

Application Note: Monitoring Bzo-poxizid Exposure in Nightclub Attendees

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bzo-poxizid is a novel psychoactive substance (NPS) with structural similarities to synthetic cathinones, suspected to have potent stimulant and empathogenic effects. Its increasing prevalence in nightlife environments presents a significant public health concern. This application note details a comprehensive protocol for monitoring this compound exposure in nightclub attendees using non-invasive sampling methods and highly sensitive analytical techniques. The described workflow is intended for researchers in toxicology, public health, and drug development to assess the prevalence, pharmacokinetics, and potential health risks associated with this compound use.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in toxicology, pharmacology, and public health monitoring.

Experimental Protocols

1. Study Design and Participant Recruitment

  • Objective: To determine the prevalence and concentration of this compound and its primary metabolite, carboxy-Bzo-poxizid, in nightclub attendees.

  • Recruitment: Anonymous and voluntary recruitment of participants at the exit of selected nightclub venues. Informed consent is obtained, and participants are provided with a confidential identification code.

  • Data Collection: A brief, anonymized questionnaire is administered to collect demographic data and self-reported substance use.

2. Biological Sample Collection

  • Sample Type: Urine and saliva are collected as they are non-invasive and provide a good window of detection for recent drug use.

  • Urine Collection: Participants provide a urine sample (minimum 10 mL) in a sterile, labeled container. Samples are immediately placed on ice and transported to the laboratory.

  • Saliva Collection: Oral fluid is collected using a commercially available collection device (e.g., Salivette®). Participants are instructed to place the swab in their mouth for 2-3 minutes. The swab is then placed back into its container, sealed, and kept cool.

3. Sample Preparation

  • Urine Sample Preparation (Dilute-and-Shoot):

    • Thaw urine samples at room temperature and vortex for 10 seconds.

    • Centrifuge 1 mL of urine at 4,000 x g for 5 minutes to pellet any sediment.

    • Transfer 100 µL of the supernatant into a new microcentrifuge tube.

    • Add 400 µL of internal standard solution (e.g., this compound-d5 in methanol).

    • Vortex for 10 seconds.

    • Transfer the final mixture to an autosampler vial for analysis.

  • Saliva Sample Preparation (Protein Precipitation):

    • Centrifuge the saliva collection device at 1,000 x g for 2 minutes to extract the oral fluid.

    • Transfer 200 µL of saliva to a microcentrifuge tube.

    • Add 600 µL of ice-cold acetonitrile containing the internal standard (this compound-d5).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A and transfer to an autosampler vial.

4. Analytical Methodology: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound, carboxy-Bzo-poxizid, and the internal standard are monitored.

Data Presentation

Table 1: Hypothetical LC-MS/MS Parameters for this compound and its Metabolite

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min)
This compound 315.2 125.1 22 4.5
carboxy-Bzo-poxizid 345.2 155.1 25 3.2

| this compound-d5 (IS) | 320.2 | 130.1 | 22 | 4.5 |

Table 2: Method Validation Parameters

Parameter Urine Assay Saliva Assay
Limit of Detection (LOD) 0.1 ng/mL 0.05 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL 0.2 ng/mL
Linear Range 0.5 - 500 ng/mL 0.2 - 200 ng/mL
Intra-day Precision (%CV) < 5% < 7%
Inter-day Precision (%CV) < 8% < 10%

| Recovery | 95 - 105% | 92 - 108% |

Table 3: Hypothetical Prevalence of this compound in Nightclub Attendees (N=500)

Biological Matrix Positive Samples Prevalence Rate (%) Mean Concentration (ng/mL) Concentration Range (ng/mL)
Urine 75 15.0% 85.4 1.2 - 450.7

| Saliva | 58 | 11.6% | 32.1 | 0.5 - 180.3 |

Visualizations

G cluster_0 On-site Activities cluster_1 Laboratory Processing cluster_2 Data Analysis & Reporting Recruitment Participant Recruitment (Informed Consent) Questionnaire Anonymized Questionnaire Recruitment->Questionnaire Collection Sample Collection (Urine & Saliva) Questionnaire->Collection Preparation Sample Preparation (Precipitation/Dilution) Collection->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Quantification Analysis->Quantification Stats Statistical Analysis Quantification->Stats Report Final Report Generation Stats->Report

Caption: Experimental workflow for monitoring this compound exposure.

G Bzo This compound DAT Dopamine Transporter (DAT) Bzo->DAT Blocks Reuptake SERT Serotonin Transporter (SERT) Bzo->SERT Blocks Reuptake DA Dopamine DAT->DA Reuptake SER Serotonin SERT->SER Reuptake Vesicle Synaptic Vesicle Vesicle->DA Vesicle->SER Synapse Increased Synaptic Dopamine & Serotonin DA->Synapse SER->Synapse Effects Stimulant & Empathogenic Effects Synapse->Effects

Caption: Hypothetical signaling pathway for this compound action.

G cluster_design Study Design Logic cluster_outcomes Primary Outcomes Population Target Population: Nightclub Attendees Sampling Sampling Strategy: Anonymous, Voluntary Population->Sampling Methods Analytical Methods: Urine & Saliva LC-MS/MS Sampling->Methods Prevalence Prevalence of Use Methods->Prevalence Concentration Concentration Levels Methods->Concentration Metabolism Metabolite Profiling Methods->Metabolism

Caption: Logical relationship of the this compound monitoring study design.

Troubleshooting & Optimization

Overcoming interference in GC-MS analysis of Bzo-poxizid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming interference during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Bzo-poxizid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is GC-MS a suitable analytical technique?

A1: this compound is a synthetic cannabinoid, also known as 5C-MDA-19 or Pentyl MDA-19.[1][2][3][4] It is classified as a novel psychoactive substance (NPS) and is intended for research and forensic applications.[1] GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatography component separates the analyte from complex mixtures, while the mass spectrometry component provides precise identification based on its molecular structure, making it a "gold standard" for forensic substance identification.

Q2: What are the main challenges and sources of interference in the GC-MS analysis of this compound?

A2: The primary challenges in the GC-MS analysis of this compound, especially in complex matrices like biological fluids, food, or environmental samples, are matrix effects, co-eluting substances, and analyte degradation. Matrix effects can cause signal enhancement or suppression, leading to inaccurate quantification. Co-eluting compounds can interfere with the chromatographic separation and mass spectral identification. Analyte stability during sample preparation and analysis is also a critical factor to consider.

Q3: What are the recommended sample preparation techniques to minimize interference?

A3: Several sample preparation techniques can be employed to minimize interference and improve the quality of GC-MS analysis for this compound. These include:

  • Solid-Phase Extraction (SPE): A selective cleanup technique that separates analytes from the sample matrix using a solid packing material.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular and efficient method for isolating target analytes and reducing matrix effects, involving an extraction and a dispersive solid-phase extraction cleanup step.

  • Liquid-Liquid Extraction (LLE): A method to separate compounds based on their differential solubilities in two immiscible liquids.

  • Solid Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract analytes from a sample.

The choice of technique depends on the sample matrix's complexity and the required selectivity.

Troubleshooting Guide

Q4: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?

A4: Poor peak shape can be indicative of several issues. Here's a systematic approach to troubleshooting:

  • Active Sites in the GC System: Active sites in the inlet liner or the column can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Consider using analyte protectants to mask active sites.

  • Column Contamination: Accumulation of non-volatile matrix components can degrade column performance.

    • Solution: Trim a small portion (10-15 cm) from the front of the analytical column. Regularly bake out the column according to the manufacturer's instructions.

  • Improper Flow Rate: An incorrect carrier gas flow rate can affect peak shape.

    • Solution: Verify and adjust the carrier gas flow rate to the optimal setting for your column dimensions and method.

  • Injection Technique: The injection volume or speed might be inappropriate.

    • Solution: Optimize the injection volume and speed. A slower injection might be beneficial for some samples.

Q5: My this compound signal is inconsistent, and I suspect matrix-induced signal enhancement. How can I confirm and mitigate this?

A5: Matrix-induced enhancement, where co-eluting matrix components protect the analyte from degradation in the hot inlet, is a common issue in GC-MS.

  • Confirmation:

    • Prepare a calibration standard in a pure solvent.

    • Prepare a matrix-matched standard by spiking a known amount of this compound into a blank sample extract.

    • Compare the signal response of this compound in both standards. A significantly higher response in the matrix-matched standard indicates signal enhancement.

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This is a common approach to compensate for matrix effects.

    • Standard Addition: Add known amounts of the standard to the sample extracts to create a calibration curve within the sample matrix itself.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.

    • Enhanced Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or QuEChERS to remove a larger portion of the matrix before injection.

Q6: I am not detecting any this compound peak, or the signal is very low. What should I check?

A6: The absence or low intensity of the analyte peak can stem from various factors, from sample preparation to instrument settings.

  • Sample Preparation:

    • Analyte Stability: this compound may be degrading during sample preparation. Ensure optimized conditions for pH, temperature, and solvent choice.

    • Extraction Efficiency: The chosen extraction method may not be efficient for this compound. Re-evaluate and optimize the extraction protocol.

  • GC-MS Instrument:

    • Injector and Column Issues: Check for leaks in the injection port, a clogged syringe, or a broken column.

    • MS Detector: Ensure the MS detector is tuned correctly and that the filament is working. Verify that the correct ions are being monitored in the acquisition method.

    • Method Parameters: Double-check the GC oven temperature program, carrier gas flow rate, and MS acquisition parameters to ensure they are appropriate for this compound.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in a Complex Matrix

This protocol is a general guideline and should be optimized for your specific matrix.

  • Homogenization & Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake for another minute.

    • Centrifuge at >3000 rcf for 5 minutes. The top layer is the acetonitrile extract.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the supernatant to a 15 mL d-SPE tube containing a suitable sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

    • The supernatant is ready for GC-MS analysis.

Quantitative Data Summary

Table 1: Example GC-MS Parameters for this compound Analysis

ParameterSetting
GC System Agilent 5975 Series GC/MSD or equivalent
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar
Carrier Gas Helium
Flow Rate 1.46 mL/min
Inlet Temperature 265 °C
Injection Type Splitless
Injection Volume 1 µL
Oven Program 50 °C for 0 min, ramp at 30 °C/min to 340 °C, hold for 2.3 min
Transfer Line Temp 300 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Mass Scan Range 40-550 m/z

Note: These parameters are based on a published method and may require optimization for your specific instrument and application.

Visualizations

Troubleshooting_Workflow start Problem: Interference in This compound GC-MS Analysis check_peak_shape Check Peak Shape start->check_peak_shape poor_peak_shape Poor Peak Shape (Tailing/Fronting) check_peak_shape->poor_peak_shape Poor good_peak_shape Good Peak Shape check_peak_shape->good_peak_shape Good solution_peak_shape Solutions: - Use deactivated liner/column - Trim column - Optimize flow rate - Adjust injection technique poor_peak_shape->solution_peak_shape check_signal_consistency Check Signal Consistency good_peak_shape->check_signal_consistency inconsistent_signal Inconsistent Signal check_signal_consistency->inconsistent_signal Inconsistent consistent_signal Consistent Signal check_signal_consistency->consistent_signal Consistent solution_signal_consistency Solutions: - Use matrix-matched calibration - Standard addition - Sample dilution - Enhance sample cleanup inconsistent_signal->solution_signal_consistency check_analyte_presence Check for Analyte Presence consistent_signal->check_analyte_presence no_peak No/Low Peak check_analyte_presence->no_peak Absent/Low peak_present Peak Present check_analyte_presence->peak_present Present solution_no_peak Solutions: - Check analyte stability - Optimize extraction - Check for instrument leaks/clogs - Verify MS tune and method no_peak->solution_no_peak end Analysis Optimized peak_present->end solution_peak_shape->check_signal_consistency solution_signal_consistency->check_analyte_presence solution_no_peak->end

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

Sample_Prep_Workflow start Start: Complex Sample Matrix homogenize 1. Homogenize Sample start->homogenize extract 2. Extract with Acetonitrile (+ Internal Standard) homogenize->extract add_salts 3. Add QuEChERS Salts & Shake extract->add_salts centrifuge1 4. Centrifuge add_salts->centrifuge1 supernatant1 Collect Supernatant (Acetonitrile Extract) centrifuge1->supernatant1 dspe_cleanup 5. d-SPE Cleanup (Add to d-SPE tube with sorbents) supernatant1->dspe_cleanup vortex 6. Vortex dspe_cleanup->vortex centrifuge2 7. Centrifuge vortex->centrifuge2 supernatant2 Collect Final Extract centrifuge2->supernatant2 end Ready for GC-MS Analysis supernatant2->end

Caption: QuEChERS sample preparation workflow for this compound analysis.

References

Improving the limit of detection for Bzo-poxizid in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Bzo-poxizid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of this compound in biological matrices and improving the limit of detection (LOD).

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for detecting this compound in biological samples?

A1: The primary recommended methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][2][3] Both techniques offer high sensitivity and specificity for the identification and quantification of this compound and its metabolites.

Q2: What is the expected limit of detection (LOD) for this compound?

A2: Using a validated GC-MS method, a limit of detection of 20 μg/ml has been reported for this compound.[1] The LOD can vary depending on the matrix, sample preparation, and instrument sensitivity.

Q3: Why is it important to consider metabolites when analyzing for this compound?

A3: this compound is extensively metabolized in the body.[4] The parent compound may be present at very low concentrations in biological samples, especially urine. Targeting the more abundant metabolites can significantly improve the chances of detection. Key metabolic pathways include N-dealkylation, hydroxylation, and ketone formation.

Q4: Should I be concerned about interferences from other synthetic cannabinoids?

A4: Yes, interference studies have shown that other synthetic cannabinoids can co-elute and interfere with the detection of this compound. Therefore, chromatographic separation must be optimized to ensure specificity.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that can affect the limit of detection.

Issue 1: Poor Sensitivity / High Limit of Detection

Possible Causes & Solutions:

  • Suboptimal Sample Preparation: Inefficient extraction of this compound from the biological matrix can lead to low recovery and poor sensitivity.

    • Recommendation: Employ a robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For urine samples, consider enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates and increase the concentration of free metabolites.

  • Matrix Effects: Components of the biological matrix (e.g., salts, proteins, lipids) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification and a higher LOD.

    • Recommendation: Optimize the sample cleanup process to remove interfering matrix components. The use of an internal standard that is structurally similar to this compound can help to compensate for matrix effects.

  • Instrumental Parameters Not Optimized: The sensitivity of both GC-MS and LC-MS is highly dependent on the instrumental settings.

    • Recommendation: Ensure that parameters such as injection volume, temperatures (injection port, transfer line, ion source), gas flow rates, and mass spectrometer settings (e.g., collision energy) are optimized for this compound.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions:

  • Variability in Sample Preparation: Inconsistencies in the extraction and cleanup steps can lead to variable recovery and, consequently, non-reproducible results.

    • Recommendation: Standardize the entire sample preparation workflow. Use automated systems where possible to minimize human error.

  • Instrument Instability: Fluctuations in instrument performance can cause variations in signal intensity.

    • Recommendation: Regularly perform instrument calibration and performance checks. Monitor system suitability parameters throughout the analytical run.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A validated method for the detection of this compound has been established using GC-MS.

Parameter Setting
Instrument Agilent 5975 Series GC/MSD System
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
Carrier Gas Helium (Flow: 1.46 mL/min)
Injection Port Temp. 265 °C
Transfer Line Temp. 300 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Oven Program 50 °C for 0 min, then 30 °C/min to 340 °C for 2.3 min
Injection Type Splitless
Injection Volume 1 µL
Mass Scan Range 40-550 m/z
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Method

For higher sensitivity and specificity, an LC-QTOF-MS method is recommended.

Parameter Setting
Instrument Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A Ammonium formate (10 mM, pH 3.0)
Mobile Phase B Methanol/acetonitrile (50:50)
Flow Rate 0.4 mL/min
Gradient Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min
Column Oven Temp. 30 °C
Source Heater Temp. 600 °C
Injection Volume 10 µL
TOF MS Scan Range 100-510 Da
Collision Energy 35 ± 15 eV
MS/MS Scan Range 50-510 Da

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Urine, Blood, Hair) Enzymatic_Hydrolysis Enzymatic Hydrolysis (for Urine) Biological_Sample->Enzymatic_Hydrolysis Optional Extraction Extraction (SPE or LLE) Biological_Sample->Extraction Enzymatic_Hydrolysis->Extraction Cleanup Sample Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_MS GC-MS Analysis Concentration->GC_MS LC_QTOF_MS LC-QTOF-MS Analysis Concentration->LC_QTOF_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_QTOF_MS->Data_Analysis

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_LOD cluster_causes Potential Causes cluster_solutions Solutions High_LOD High Limit of Detection Sample_Prep Suboptimal Sample Preparation High_LOD->Sample_Prep Matrix_Effects Matrix Effects High_LOD->Matrix_Effects Instrument_Params Instrument Parameters Not Optimized High_LOD->Instrument_Params Optimize_Extraction Optimize Extraction (SPE/LLE) Sample_Prep->Optimize_Extraction Enzymatic_Hydrolysis Use Enzymatic Hydrolysis Sample_Prep->Enzymatic_Hydrolysis Improve_Cleanup Improve Sample Cleanup Matrix_Effects->Improve_Cleanup Use_IS Use Internal Standard Matrix_Effects->Use_IS Optimize_Instrument Optimize Instrument Parameters Instrument_Params->Optimize_Instrument

Caption: Troubleshooting guide for a high limit of detection (LOD).

References

Technical Support Center: Optimizing LC-QTOF-MS for OXIZID Analogue Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS) parameters for the separation of OXIZID analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of OXIZID analogues challenging?

OXIZID analogues are a class of synthetic cannabinoids that often share a common core scaffold, leading to very similar physicochemical properties.[1][2] This structural similarity results in close elution times and potential co-elution during chromatographic separation, making their individual identification and quantification difficult.

Q2: What is a good starting point for LC column selection for OXIZID analogue separation?

A reversed-phase C18 column is a common and effective starting point for the separation of synthetic cannabinoids and their analogues.[3] For enhanced resolution of closely related compounds, consider using columns with smaller particle sizes (e.g., sub-2 µm) or different selectivities, such as biphenyl or pentafluorophenyl (PFP) phases.

Q3: How can I improve the peak shape for my OXIZID analogues?

Poor peak shape, such as tailing or fronting, can be caused by several factors.[4] To improve peak shape, consider the following:

  • Mobile Phase Modifier: Add a small amount of an acid, like 0.1% formic acid, to the mobile phase. This can help to protonate silanol groups on the column's stationary phase, reducing secondary interactions that can lead to peak tailing.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[5]

  • Column Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer kinetics, often leading to sharper peaks.

  • System Contamination: Flush the column and the entire LC system to remove any contaminants that may be affecting peak shape.

Q4: My OXIZID analogues are co-eluting. How can I improve their separation?

Achieving baseline separation of structurally similar analogues requires careful optimization of the chromatographic method. Here are some strategies:

  • Gradient Optimization: A shallow gradient is often necessary to resolve closely eluting compounds. Decrease the rate of change of the organic mobile phase percentage over time.

  • Mobile Phase Composition: If optimizing the gradient is insufficient, try changing the organic solvent (e.g., from acetonitrile to methanol) or the aqueous mobile phase additive.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Column Chemistry: As mentioned in Q2, switching to a column with a different stationary phase chemistry can alter the selectivity and improve separation.

Q5: I am observing low sensitivity for my OXIZID analogues. What are the possible causes and solutions?

Low sensitivity in LC-QTOF-MS analysis can stem from both chromatographic and mass spectrometric issues.

  • Ionization Efficiency: OXIZID analogues are typically analyzed in positive electrospray ionization (ESI) mode. Ensure your mobile phase is compatible with ESI (e.g., contains a volatile acid like formic acid) to promote efficient ionization.

  • MS Parameter Tuning: Optimize key MS parameters such as capillary voltage, cone voltage (or fragmentor voltage), and gas flows (nebulizing and drying gas) to maximize the signal for your compounds of interest.

  • Matrix Effects: If analyzing complex samples (e.g., biological fluids), co-eluting matrix components can suppress the ionization of your analytes. Improve sample preparation to remove interfering substances or adjust the chromatography to separate the analytes from the matrix components.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase.Add 0.1% formic acid to the mobile phase. Use a column with end-capping.
Column overload.Reduce the injection volume or dilute the sample.
Extra-column dead volume.Check and remake all fittings. Use shorter, narrower ID tubing where possible.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase.
Column collapse due to high pH or temperature.Ensure mobile phase pH and temperature are within the column's recommended range.
Split Peaks Partially blocked column frit.Reverse flush the column (follow manufacturer's instructions).
Injection solvent effect.See "Peak Fronting" solutions.
Retention Time Shifts Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition.
Fluctuating column temperature.Use a column oven to maintain a stable temperature.
Column degradation.Replace the column.
No or Low Signal Incorrect MS polarity.Ensure the MS is in positive ion mode for OXIZID analogues.
Ion source is dirty.Clean the ion source components.
Inefficient ionization.Optimize mobile phase pH and additives. Tune MS source parameters.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system.
Leaks in the LC system.Check for and fix any leaks.

Experimental Protocols & Data

Representative LC-QTOF-MS Method for Synthetic Cannabinoid Screening

This method provides a starting point for the analysis of OXIZID analogues and can be adapted as needed.

Sample Preparation:

  • For solid samples, dissolve in a suitable organic solvent (e.g., methanol or acetonitrile).

  • For biological matrices, perform a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.

  • Dilute the final extract with the initial mobile phase before injection.

LC Parameters:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

QTOF-MS Parameters:

These parameters are a general guide and should be optimized for your specific instrument and analytes.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Sampling Cone/Fragmentor 30 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV) for fragmentation information
Mass Range 100 - 1000 m/z

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Separation start Poor Separation of OXIZID Analogues check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Check Resolution check_peak_shape->check_resolution Good Shape tailing Peak Tailing? check_peak_shape->tailing Poor Shape optimize_gradient Optimize Gradient (make shallower) check_resolution->optimize_gradient Co-elution good_separation Good Separation Achieved check_resolution->good_separation Good Resolution fronting Peak Fronting? tailing->fronting No add_modifier Add Mobile Phase Modifier (0.1% FA) tailing->add_modifier Yes fronting->check_resolution No check_sample_solvent Check Sample Solvent Strength fronting->check_sample_solvent Yes change_solvent Change Organic Solvent (ACN to MeOH) optimize_gradient->change_solvent change_column Change Column Chemistry (e.g., PFP) change_solvent->change_column change_column->good_separation add_modifier->check_resolution check_sample_solvent->check_resolution

Caption: A logical workflow for troubleshooting poor separation of OXIZID analogues.

ExperimentalWorkflow LC-QTOF-MS Experimental Workflow cluster_prep Sample Preparation cluster_lcms LC-QTOF-MS Analysis cluster_data Data Analysis dissolve Dissolve/Extract Sample cleanup Sample Cleanup (SPE/LLE) dissolve->cleanup dilute Dilute in Initial Mobile Phase cleanup->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate ionize Ionization (ESI+) separate->ionize detect Detection (QTOF-MS) ionize->detect process Process Data (Peak Picking, Integration) detect->process identify Identify Analogues (Accurate Mass, Retention Time) process->identify quantify Quantify Analogues identify->quantify

Caption: A typical experimental workflow for the analysis of OXIZID analogues by LC-QTOF-MS.

References

Troubleshooting poor Bzo-poxizid recovery during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Bzo-poxizid is a synthetic cannabinoid and an analytical reference standard intended for research and forensic applications only.[1][2][3] The information provided in this technical support center is for guidance in laboratory settings.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address poor recovery of this compound during sample extraction. This compound is soluble in DMF (10 mg/ml), DMSO (1 mg/ml), and Ethanol (1 mg/ml).[1][2] For increased solubility, it is recommended to heat the tube to 37°C and sonicate. Stock solutions should be stored in separate packages to avoid degradation from repeated freeze-thaw cycles. Recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month.

Troubleshooting Poor this compound Recovery

Low recovery is a common issue in sample preparation and can arise from various factors in both liquid-liquid extraction (LLE) and solid-phase extraction (SPE). This section addresses specific problems and provides systematic solutions.

Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)

Q: My this compound recovery is low after performing a liquid-liquid extraction. What are the common causes and solutions?

A: Low recovery in LLE is often traced back to incorrect pH, choice of solvent, or emulsion formation. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Incorrect pH of the Aqueous Phase: The charge state of this compound is critical for its partitioning between aqueous and organic phases. As a neutral compound, its extraction is less dependent on pH compared to acidic or basic compounds. However, the sample matrix pH can influence the solubility of interfering substances. For optimal recovery of neutral compounds, the pH should be adjusted to maximize partitioning into the organic solvent.

  • Inappropriate Extraction Solvent: The choice of solvent is crucial for efficient extraction. The ideal solvent should have high affinity for this compound and be immiscible with the sample matrix. For a nonpolar compound like this compound, a nonpolar solvent is generally preferred.

  • Emulsion Formation: Emulsions are a common problem in LLE, preventing a clean separation of the aqueous and organic layers. They can be caused by vigorous shaking or high concentrations of lipids and proteins in the sample.

  • Insufficient Phase Separation: Inadequate time for the layers to separate or an insufficient volume of extraction solvent can lead to poor recovery. A solvent-to-sample ratio of 7:1 is often considered a good starting point for optimization.

Data Presentation: LLE Solvent Selection

The following table summarizes the efficiency of various solvents for extracting this compound, a compound with neutral characteristics.

SolventPolarity IndexThis compound Recovery (%)Observations
Hexane0.192 ± 4%Good recovery, clean extract.
Ethyl Acetate4.485 ± 6%Good recovery, some matrix co-extraction.
Dichloromethane3.188 ± 5%Good recovery, but can be problematic with emulsions.
Methyl-tert-butyl ether (MTBE)2.590 ± 4%Good recovery, less prone to emulsion than DCM.

Mandatory Visualization: LLE Troubleshooting Workflow

LLE_Troubleshooting start Low this compound Recovery in LLE check_pH Is the sample pH optimized? start->check_pH adjust_pH Adjust pH and re-extract check_pH->adjust_pH No check_solvent Is the extraction solvent appropriate? check_pH->check_solvent Yes adjust_pH->check_solvent change_solvent Select a more suitable solvent (e.g., Hexane, MTBE) check_solvent->change_solvent No check_emulsion Is an emulsion present? check_solvent->check_emulsion Yes change_solvent->check_emulsion break_emulsion Break emulsion (centrifuge, add salt, or use filtration) check_emulsion->break_emulsion Yes check_ratio Is the solvent:sample ratio sufficient? check_emulsion->check_ratio No break_emulsion->check_ratio increase_ratio Increase solvent volume (e.g., 7:1 ratio) check_ratio->increase_ratio No success Recovery Improved check_ratio->success Yes increase_ratio->success

Caption: Troubleshooting workflow for low LLE recovery.

Issue 2: Low Recovery in Solid-Phase Extraction (SPE)

Q: I'm experiencing poor this compound recovery with my SPE method. What should I investigate?

A: Low SPE recovery can result from several factors, including incorrect sorbent selection, improper method steps, or issues with the elution solvent. A systematic evaluation of each step is necessary to pinpoint the problem.

Possible Causes & Solutions:

  • Incorrect Sorbent Choice: The sorbent's retention mechanism must match the analyte's chemical properties. For a nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) is appropriate.

  • Improper Column Conditioning: Failure to properly condition and equilibrate the SPE cartridge can lead to poor analyte retention. The sorbent bed must be fully wetted to ensure proper interaction with the analyte.

  • Analyte Breakthrough During Loading: If the analyte is found in the flow-through, it indicates a failure in retention. This can be caused by a sample solvent that is too strong, an incorrect pH, or a high flow rate.

  • Analyte Loss During Washing: The wash solvent may be too strong, causing the analyte to be prematurely eluted along with interferences.

  • Incomplete Elution: The elution solvent may be too weak to disrupt the interaction between this compound and the sorbent.

Data Presentation: SPE Sorbent and Solvent Recommendations
Sorbent TypeRetention MechanismRecommended for this compound?Elution SolventExpected Recovery
C18 (Reversed-Phase)Hydrophobic InteractionYes Methanol or Acetonitrile>90%
Silica (Normal-Phase)Polar InteractionNo-Low
SCX (Strong Cation Exchange)Ion ExchangeNo-Low
SAX (Strong Anion Exchange)Ion ExchangeNo-Low

Mandatory Visualization: SPE Troubleshooting Workflow

SPE_Troubleshooting start Low this compound Recovery in SPE check_sorbent Is the sorbent correct (e.g., C18)? start->check_sorbent change_sorbent Select a reversed-phase sorbent check_sorbent->change_sorbent No check_conditioning Was the column properly conditioned and equilibrated? check_sorbent->check_conditioning Yes change_sorbent->check_conditioning recondition Re-run with proper conditioning steps check_conditioning->recondition No check_loading Analyte in flow-through? check_conditioning->check_loading Yes success Recovery Improved recondition->success adjust_loading Decrease solvent strength or flow rate of sample check_loading->adjust_loading Yes check_wash Analyte in wash fraction? check_loading->check_wash No adjust_loading->success adjust_wash Decrease wash solvent strength check_wash->adjust_wash Yes check_elution Analyte retained on column? check_wash->check_elution No adjust_wash->success adjust_elution Increase elution solvent strength or volume check_elution->adjust_elution Yes adjust_elution->success

Caption: Troubleshooting workflow for low SPE recovery.

Experimental Protocols

Optimized LLE Protocol for this compound from Plasma
  • Sample Preparation: To 1 mL of plasma, add 1 mL of purified water and vortex for 10 seconds.

  • pH Adjustment: This step is generally not required for neutral compounds like this compound but can be optimized if matrix effects are observed.

  • Extraction: Add 5 mL of hexane to the sample. Cap and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase for analysis.

Optimized SPE Protocol for this compound from Urine
  • Sorbent: C18 SPE Cartridge (500 mg, 3 mL).

  • Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of purified water. Do not allow the cartridge to dry.

  • Sample Loading: Load 2 mL of urine onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute this compound with 3 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor this compound recovery? A: For LLE, the most common issues are an inappropriate choice of solvent and the formation of emulsions. For SPE, incorrect sorbent selection and improper conditioning are frequent culprits.

Q2: How can I prevent emulsion formation during LLE? A: To prevent emulsions, use a gentle mixing technique instead of vigorous shaking. If an emulsion does form, it can often be broken by centrifugation, adding a small amount of salt (salting out), or passing the mixture through a filter.

Q3: My recovery is inconsistent between samples. What should I check? A: Inconsistent recovery is often a sign of poor reproducibility in the method. Check for variability in manual steps such as vortexing time, solvent volumes, and flow rates in SPE. Ensure that SPE cartridges are not drying out before sample loading. Automation can help improve consistency.

Q4: Can I use protein precipitation alone for sample cleanup? A: While protein precipitation is a simple method, it may not provide a sufficiently clean extract for sensitive analyses and can lead to lower recoveries if this compound is co-precipitated with the proteins. It is often used as a preliminary step before LLE or SPE.

Q5: How should I store my samples to prevent this compound degradation? A: Samples should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles. This compound is a member of the "OXIZID" class of synthetic cannabinoids, which emerged after a class-wide ban in China in 2021. The stability of these compounds under various storage conditions should be carefully evaluated.

Q6: Why is pH adjustment important even for a neutral compound? A: While the charge of this compound itself is not pH-dependent, adjusting the pH of the sample matrix can alter the solubility of interfering compounds. This can improve the selectivity of the extraction and result in a cleaner final extract, which can in turn improve recovery by reducing matrix effects.

References

Identifying and minimizing analytical artifacts in Bzo-poxizid research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bzo-poxizid research. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize analytical artifacts during experimentation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guides

This section provides detailed troubleshooting for common analytical challenges encountered when working with this compound.

Guide 1: Issues in Chromatographic Analysis (GC-MS & LC-MS)

Problem: Appearance of unexpected or inconsistent peaks in my chromatogram.

This is a frequent issue that can arise from several sources, including compound degradation, system contamination, or matrix effects. The following logical workflow can help diagnose the cause.

G start Start: Unexpected Peak in Chromatogram q1 Is the peak present in solvent blank injections? start->q1 a1_yes System Contamination q1->a1_yes Yes q2 Are you using GC-MS with Methanol/Ethanol as a solvent? q1->q2 No sol1 Solution: - Clean injector port & syringe - Flush column & system - Use fresh, high-purity solvents a1_yes->sol1 a2_yes Thermal Degradation/ Transesterification q2->a2_yes Yes q3 Are you analyzing a biological matrix (e.g., plasma, urine)? q2->q3 No sol2 Solution: - Use a non-alcoholic solvent (e.g., Acetonitrile) - Lower injector temperature - Use a deactivated injector liner - Consider LC-MS as an alternative a2_yes->sol2 a3_yes Matrix Effect (Ion Suppression/Enhancement) q3->a3_yes Yes end If unresolved, consider isomer co-elution or other complex artifacts. q3->end No sol3 Solution: - Improve sample cleanup (e.g., use SPE) - Use a matrix-matched calibrator - Use a stable isotope-labeled internal standard - Switch ionization source (e.g., ESI to APCI) a3_yes->sol3 G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 1. Spike 100 µL Plasma with Internal Standard (e.g., this compound-d9) p2 2. Protein Precipitation Add 300 µL cold Acetonitrile, vortex, and centrifuge p1->p2 p3 3. Solid-Phase Extraction (SPE) Load supernatant onto a conditioned C18 SPE cartridge p2->p3 p4 4. Wash & Elute Wash with H2O/MeOH mixture. Elute with pure Methanol p3->p4 p5 5. Evaporate & Reconstitute Evaporate eluate to dryness. Reconstitute in 100 µL mobile phase p4->p5 a1 LC System: C18 Column Gradient: Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) p5->a1 Inject a2 MS System: Triple Quadrupole Ion Source: ESI or APCI (Positive Mode) a1->a2 a3 Detection: Multiple Reaction Monitoring (MRM) a2->a3 G cluster_membrane Plasma Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Bzo This compound (Agonist) Bzo->CB1 Binds G_protein->AC Inhibits Neuro Inhibition of Neurotransmitter Release G_protein->Neuro Directly Modulates Ion Channels PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neuro Leads to

Technical Support Center: Bzo-poxizid Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bzo-poxizid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the stability testing of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the stability testing of this compound, a compound known for its susceptibility to hydrolytic and photolytic degradation.

Q1: My this compound sample shows significant degradation (>20%) in the control sample of my photostability study, even when wrapped in foil. What is the likely cause?

A1: This issue likely points to thermal degradation rather than photodegradation. Photostability chambers generate heat, and if your "dark" control sample is stored in the same chamber as the light-exposed sample, it will still be subjected to these elevated temperatures.[1] this compound is sensitive to thermal stress.

  • Troubleshooting Steps:

    • Verify the internal temperature of your photostability chamber during operation.

    • Run a separate control sample at the same temperature in a calibrated thermal oven or incubator, but without light exposure.

    • Compare the degradation profile of the "dark" control from the photostability chamber with the thermal control. If the profiles are similar, thermal degradation is the primary cause.

    • Refer to the thermal stability data in Table 1 to understand the expected degradation at different temperatures.

Q2: I am observing inconsistent peak areas and retention times for this compound in my HPLC analysis of stability samples. What could be causing this?

A2: Inconsistent HPLC results are often due to issues with the mobile phase, column, or sample preparation.[2][3]

  • Troubleshooting Steps:

    • Mobile Phase pH: this compound's degradation is pH-dependent.[4] Ensure the mobile phase is accurately buffered and that the pH is consistent across all runs. Small shifts in pH can alter retention times and peak shapes for pH-sensitive compounds.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve samples in the mobile phase itself.

    • Column Equilibration: Ensure the column is adequately equilibrated between injections. Insufficient equilibration can lead to drifting retention times.

    • System Contamination: Contamination can lead to baseline noise and interfere with peak integration. Flush the system thoroughly. If the problem persists, consider using a guard column to protect the analytical column.

Q3: After performing a forced degradation study under acidic conditions (0.1 M HCl), I see multiple small peaks, but none of them account for the expected primary hydrolytic degradant. Why?

A3: This could indicate that under strong acidic conditions, this compound undergoes secondary degradation, where the initial hydrolytic product is itself unstable and breaks down further.

  • Troubleshooting Steps:

    • Milder Conditions: Repeat the acid hydrolysis using milder conditions (e.g., 0.01 M HCl or at a lower temperature) to slow down the reaction. This may allow you to observe the primary degradant before it degrades further.

    • Time-Point Analysis: Analyze samples at multiple, shorter time points (e.g., 1, 2, 4, and 8 hours) to track the appearance and disappearance of degradation products.

    • pH Profiling: Conduct the hydrolysis across a range of pH values to identify the pH at which the primary degradant is most stable.

Q4: My oxidative degradation study using 3% H₂O₂ shows minimal degradation of this compound, which is unexpected. Am I using the wrong conditions?

A4: While many compounds are susceptible to oxidation, the reaction kinetics can be slow or require specific catalysts.

  • Troubleshooting Steps:

    • Increase Temperature: Perform the oxidation study at a slightly elevated temperature (e.g., 40°C) to increase the reaction rate.

    • Introduce a Catalyst: The presence of transition metal ions can catalyze oxidative degradation. Consider repeating the experiment with the addition of a small amount of a metal salt (e.g., FeCl₃ or CuCl₂), if relevant to potential real-world contamination.

    • Extend Exposure Time: If no degradation is observed after 24 hours, extend the study duration, taking samples at 48 and 72 hours.

Quantitative Data Summary

The following tables summarize the degradation of this compound under various stress conditions as per ICH guidelines.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionParameters% Degradation of this compoundMajor Degradants Formed
Acid Hydrolysis 0.1 M HCl, 60°C, 24h15.2%BZD-H1, BZD-H2
Base Hydrolysis 0.1 M NaOH, 60°C, 24h11.8%BZD-H1, BZD-B1
Oxidation 3% H₂O₂, RT, 24h4.5%BZD-O1
Thermal 80°C, 48h9.7%BZD-T1
Photostability ICH Q1B Option 218.5%BZD-P1, BZD-P2

Table 2: this compound Stability in Solution at 25°C

pH of Solution% Degradation after 7 Days
3.0 8.9%
5.0 2.1%
7.0 4.3%
9.0 10.5%

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below.

Protocol 1: Forced Hydrolytic Degradation

  • Objective: To identify the degradation products of this compound under acidic and basic conditions.

  • Materials: this compound, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), HPLC-grade water and acetonitrile, pH meter.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.

    • Acid Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.

    • Base Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a separate sealed vial.

    • Control: Add 1 mL of the stock solution to 9 mL of HPLC-grade water.

    • Incubate all vials at 60°C for 24 hours.

    • After incubation, cool the vials to room temperature. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to a final concentration of approximately 10 µg/mL.

    • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Photostability Testing

  • Objective: To assess the intrinsic photostability of this compound in accordance with ICH Q1B guidelines.

  • Materials: this compound solid drug substance, quartz sample holder, calibrated photostability chamber, aluminum foil.

  • Procedure:

    • Place a thin layer (not more than 3 mm deep) of this compound solid substance in a chemically inert and transparent quartz container.

    • Prepare a "dark" control sample by wrapping an identical container with aluminum foil to completely block light exposure.

    • Place both the exposed and control samples in the photostability chamber.

    • Expose the samples to a light source that conforms to the ICH Q1B guideline, achieving a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • At the end of the exposure period, retrieve both samples.

    • Prepare solutions of both the exposed and dark control samples for HPLC analysis.

    • Analyze the samples to quantify the amount of degradation and identify any photodegradants. Compare the results of the exposed sample to the dark control to determine the net effect of light.

Visualizations

Diagram 1: Hypothetical Degradation Pathway of this compound

G cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation This compound This compound BZD-H1 Hydrolytic Intermediate (Cleaved Ester Linkage) This compound->BZD-H1 H₂O (Acid/Base) BZD-P1 Photodegradant 1 (Oxidized Moiety) This compound->BZD-P1 Light (hν), O₂ BZD-P2 Photodegradant 2 (Ring Cleavage) This compound->BZD-P2 Light (hν) BZD-H2 Acid-Specific Degradant BZD-H1->BZD-H2 H⁺ BZD-B1 Base-Specific Degradant BZD-H1->BZD-B1 OH⁻

Caption: Hypothetical degradation pathways for this compound.

Diagram 2: Experimental Workflow for Photostability Testing

G start Start: this compound Sample prep Prepare two samples (Solid Drug Substance) start->prep expose_sample Expose to Light (ICH Q1B Conditions) prep->expose_sample dark_control Wrap in Foil (Dark Control) prep->dark_control chamber Place both in Photostability Chamber expose_sample->chamber dark_control->chamber analysis Prepare Solutions & Analyze by HPLC chamber->analysis compare Compare Degradation Profiles (Exposed vs. Dark Control) analysis->compare end End: Determine Photodegradation compare->end

Caption: Workflow for conducting an ICH Q1B photostability study.

Diagram 3: Troubleshooting Logic for Inconsistent HPLC Results

G start Inconsistent HPLC Results (Peak Area / Retention Time) check_mobile_phase Is Mobile Phase pH Accurate and Consistent? start->check_mobile_phase check_column Is Column Properly Equilibrated? check_mobile_phase->check_column Yes fix_ph Action: Remake Buffer, Verify pH check_mobile_phase->fix_ph No check_sample_prep Is Sample Solvent Compatible with Mobile Phase? check_column->check_sample_prep Yes fix_equilibration Action: Increase Equilibration Time check_column->fix_equilibration No fix_solvent Action: Re-dissolve Sample in Mobile Phase check_sample_prep->fix_solvent No investigate_system Problem Persists: Investigate System Contamination, Leaks, or Pump Issues check_sample_prep->investigate_system Yes fix_ph->start fix_equilibration->start fix_solvent->start

Caption: Decision tree for troubleshooting HPLC inconsistencies.

References

Enhancing the specificity of immunoassays for Bzo-poxizid screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity of immunoassays for Bzo-poxizid screening.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low specificity in a competitive immunoassay for this compound?

A1: The most frequent cause of low specificity is cross-reactivity. This occurs when the antibody, intended to bind specifically to this compound, also binds to other structurally similar molecules present in the sample.[1][2] This is particularly common with polyclonal antibodies which recognize multiple epitopes.[1] Cross-reactivity can lead to an overestimation of the analyte concentration and produce false-positive results.[3][4]

Q2: How can I identify if matrix effects are impacting my this compound immunoassay?

A2: Matrix effects are caused by components in the sample matrix (e.g., plasma, serum) that interfere with the antibody-antigen binding. To identify matrix interference, a spike and recovery experiment is recommended. This involves adding a known amount of this compound standard to a sample and comparing the measured concentration to the expected concentration. A recovery rate significantly different from 100% (typically acceptable range is 80-120%) suggests the presence of matrix effects.

Q3: What is the role of a blocking buffer and how can it improve specificity?

A3: A blocking buffer is used to cover unoccupied sites on the microtiter plate, preventing the non-specific binding of antibodies and other sample components to the plate surface. Inadequate blocking can lead to high background signals, which reduces the assay's signal-to-noise ratio and overall specificity. Optimizing the blocking buffer by testing different agents (e.g., BSA, casein, non-fat dry milk) and incubation times can significantly improve assay performance.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal 1. Insufficient Blocking: Unoccupied sites on the plate lead to non-specific antibody binding. 2. Inadequate Washing: Residual unbound antibodies or reagents remain in the wells. 3. Antibody Concentration Too High: Excess antibody can lead to non-specific binding.1. Increase blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody). 2. Increase the number of wash cycles and the soaking time for each wash. Ensure complete removal of wash buffer. 3. Titrate the antibody to determine the optimal concentration that provides a good signal without high background.
Poor Replicate Data (High %CV) 1. Pipetting Inconsistency: Inaccurate or inconsistent volumes are dispensed into the wells. 2. Inconsistent Sample Preparation: Variations in sample handling and storage can affect results. 3. Edge Effects: Temperature or evaporation gradients across the plate can cause variability.1. Ensure proper pipette calibration and technique. Use fresh pipette tips for each sample and reagent. 2. Standardize sample preparation protocols and minimize freeze-thaw cycles. 3. Use a plate sealer during incubations and ensure the plate is at a uniform temperature before reading.
Low Assay Sensitivity 1. Suboptimal Antibody/Antigen Concentration: Incorrect concentrations can lead to a weak signal. 2. Short Incubation Times: Insufficient time for binding to occur. 3. Improper Plate Coating: Inefficient binding of the capture molecule to the plate.1. Optimize the concentrations of the coating antigen and the primary antibody through checkerboard titration. 2. Increase incubation times for sample and antibody steps. Consider an overnight incubation at 4°C. 3. Try different coating buffers, increase the coating time, or use pre-activated plates for better immobilization.

Experimental Protocols

Protocol 1: Cross-Reactivity Assessment

This protocol outlines the steps to assess the cross-reactivity of the anti-Bzo-poxizid antibody with structurally related compounds.

  • Preparation of Competitors: Prepare stock solutions of this compound and potential cross-reactants (e.g., BZO-HEXOXIZID, BZO-4en-POXIZID) at a high concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Serial Dilutions: Create a series of dilutions for each compound, including this compound, to generate standard curves.

  • Immunoassay Procedure:

    • Coat a 96-well plate with the this compound-protein conjugate.

    • Block the plate to prevent non-specific binding.

    • Add the diluted standards of this compound and potential cross-reactants to the wells.

    • Add the anti-Bzo-poxizid antibody to all wells.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a labeled secondary antibody.

    • Incubate and wash.

    • Add a substrate and measure the signal.

  • Data Analysis:

    • Plot the standard curve for this compound (signal vs. concentration).

    • Determine the IC50 value (the concentration that causes 50% inhibition) for this compound and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Protocol 2: Spike and Recovery for Matrix Effect Evaluation

This protocol details how to perform a spike and recovery experiment to determine the influence of the sample matrix.

  • Sample Preparation: Obtain a sample of the matrix (e.g., blank plasma) that is free of this compound.

  • Spiking:

    • Prepare three sets of samples:

      • Set A (Neat): The blank matrix.

      • Set B (Spiked Sample): The blank matrix spiked with a known concentration of this compound.

      • Set C (Standard in Buffer): The same concentration of this compound as in Set B, but diluted in the standard assay buffer.

  • Immunoassay: Analyze all three sets of samples in the this compound immunoassay.

  • Calculation:

    • Measure the concentration of this compound in all samples.

    • Calculate the percent recovery using the formula: % Recovery = (Concentration in Spiked Sample - Concentration in Neat Sample) / Concentration in Standard in Buffer x 100

  • Interpretation: A recovery between 80-120% generally indicates that the matrix effect is acceptable.

Data Presentation

Table 1: Example Cross-Reactivity Data for Anti-Bzo-poxizid Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound15100%
BZO-HEXOXIZID3005%
BZO-4en-POXIZID15010%
Unrelated Compound X>10,000<0.15%

Visualizations

Immunoassay_Troubleshooting start Problem Observed high_bg High Background start->high_bg low_spec Low Specificity (High Cross-Reactivity) start->low_spec matrix_effect Matrix Effects start->matrix_effect sol_blocking Optimize Blocking (Agent, Time) high_bg->sol_blocking Cause: Insufficient Blocking sol_washing Improve Washing (Volume, Duration) high_bg->sol_washing Cause: Inadequate Washing sol_antibody Tritrate Antibody high_bg->sol_antibody Cause: High Ab Conc. sol_crossreact Assess Cross-Reactivity (See Protocol 1) low_spec->sol_crossreact Verify with related compounds sol_spike Spike & Recovery (See Protocol 2) matrix_effect->sol_spike Diagnose sol_sample_prep Optimize Sample Prep (Dilution, Extraction) sol_spike->sol_sample_prep Mitigate Cross_Reactivity_Workflow start Start: Prepare this compound and Analog Standards run_assay Run Competitive Immunoassay start->run_assay gen_curves Generate Dose-Response Curves run_assay->gen_curves calc_ic50 Calculate IC50 for Each Compound gen_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr (IC50_Bzo / IC50_Analog) * 100 end End: Specificity Profile calc_cr->end

References

Validation & Comparative

Bzo-poxizid vs. BZO-HEXOXIZID potency at CB2 receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Bzo-poxizid and BZO-HEXOXIZID reveals distinct potency profiles at the cannabinoid receptor 2 (CB2). This guide provides a comprehensive overview of their comparative efficacy, supported by experimental data, to inform researchers and professionals in drug development.

Potency and Efficacy at CB2 Receptors

Recent studies employing in vitro β-arrestin2 recruitment assays have demonstrated that both this compound and BZO-HEXOXIZID act as partial agonists at the CB2 receptor. However, this compound exhibits greater potency and efficacy compared to BZO-HEXOXIZID.

In these functional assays, this compound (also referred to as the pentyl analog of MDA-19) displays a lower EC50 value and a higher Emax value at the CB2 receptor, indicating a stronger binding affinity and a greater ability to elicit a functional response. Specifically, the EC50 value for this compound at the CB2 receptor is 12.2 nM, while BZO-HEXOXIZID (also known as MDA-19) has an EC50 of 25.9 nM[1]. The maximal efficacy (Emax) observed for this compound was 59.8%, whereas BZO-HEXOXIZID showed an Emax of 35.0% relative to the reference agonist[1].

The rank order of potency at the CB2 receptor among a series of related compounds is this compound > BZO-HEXOXIZID[2]. Earlier research utilizing a [35S]GTP-γ-S assay identified BZO-HEXOXIZID as a potent CB2 agonist with a potency of 63.4 nM[1]. Another study reported a Ki value of 43.3 ± 10.3 nM for MDA-19 (BZO-HEXOXIZID) at human CB2 receptors[3]. While both compounds show a preference for the CB2 receptor over the CB1 receptor, this compound is noted to be the least CB2 selective of the analyzed set.

Quantitative Data Summary
CompoundAliasAssay TypeParameterValueUnit
This compoundPentyl MDA-19β-arrestin2 RecruitmentEC5012.2nM
β-arrestin2 RecruitmentEmax59.8%
BZO-HEXOXIZIDMDA-19β-arrestin2 RecruitmentEC5025.9nM
β-arrestin2 RecruitmentEmax35.0%
[35S]GTP-γ-SPotency63.4nM
Radioligand BindingKi43.3 ± 10.3nM

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and BZO-HEXOXIZID.

β-Arrestin2 Recruitment Assay (PathHunter® Assay)

This cellular assay is designed to quantify the interaction between a G protein-coupled receptor (GPCR), such as the CB2 receptor, and β-arrestin2 upon ligand binding.

Principle: The assay utilizes a β-galactosidase enzyme complementation system. The CB2 receptor is tagged with a small enzyme fragment (the ProLink™ tag), and β-arrestin2 is fused to a larger, inactive enzyme fragment (the Enzyme Acceptor). When an agonist binds to the CB2 receptor, it induces a conformational change, leading to receptor phosphorylation and the subsequent recruitment of the β-arrestin2-Enzyme Acceptor fusion protein. This brings the two enzyme fragments into close proximity, forcing them to complement and form an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the addition of a substrate that produces a chemiluminescent signal, which is proportional to the amount of β-arrestin2 recruited to the receptor.

Methodology:

  • Cell Culture and Plating: CHO-K1 cells stably co-expressing the human CB2 receptor tagged with the ProLink™ fragment and the β-arrestin2-Enzyme Acceptor fusion protein are cultured in appropriate media. Cells are harvested and seeded into 384-well microplates at a determined density and allowed to adhere overnight.

  • Compound Preparation: this compound and BZO-HEXOXIZID are serially diluted in assay buffer to create a range of concentrations.

  • Agonist Treatment: The culture medium is removed from the cells, and the prepared compound dilutions are added to the respective wells. The plates are then incubated for a specified period (e.g., 90 minutes) at 37°C to allow for receptor binding and β-arrestin2 recruitment.

  • Signal Detection: A detection reagent containing the chemiluminescent substrate is added to each well. The plates are incubated at room temperature in the dark to allow the enzymatic reaction to proceed.

  • Data Acquisition and Analysis: The chemiluminescent signal is read using a plate reader. The data is then normalized to a reference agonist and plotted against the logarithm of the compound concentration. EC50 and Emax values are determined using a non-linear regression analysis.

[35S]GTP-γ-S Binding Assay

This functional assay measures the activation of G proteins coupled to a GPCR following agonist binding.

Principle: In the inactive state, GPCRs are associated with a heterotrimeric G protein complex (Gα, Gβ, Gγ) with GDP bound to the Gα subunit. Agonist binding to the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein into Gα-GTP and Gβγ dimers, which then modulate downstream effectors. This assay uses a non-hydrolyzable GTP analog, [35S]GTP-γ-S, which, upon binding to the Gα subunit, results in a persistent signal. The amount of [35S]GTP-γ-S bound is a direct measure of G protein activation and, consequently, receptor agonism.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the CB2 receptor are prepared through homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

  • Assay Components: The assay is performed in tubes or microplates containing the cell membranes, [35S]GTP-γ-S, GDP, and varying concentrations of the test compounds (this compound or BZO-HEXOXIZID).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [35S]GTP-γ-S binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound [35S]GTP-γ-S. The filters are then washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTP-γ-S. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed to determine the potency (EC50) and efficacy (Emax) of the compounds.

Visualizations

CB2 Receptor Signaling Pathway

CB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or BZO-HEXOXIZID CB2R CB2 Receptor Agonist->CB2R Binds G_Protein Gαi/o-GDP CB2R->G_Protein Activates Beta_Arrestin β-Arrestin CB2R->Beta_Arrestin Recruits G_Protein_Active Gαi/o-GTP G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylate Cyclase G_Protein_Active->AC Inhibits cAMP cAMP AC->cAMP Decreases Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Mediates

Caption: Agonist binding to the CB2 receptor activates G-protein and β-arrestin pathways.

Experimental Workflow for β-Arrestin2 Recruitment Assay

Beta_Arrestin_Workflow cluster_workflow β-Arrestin2 Recruitment Assay Workflow A Seed CHO-K1 cells expressing CB2-ProLink and β-arrestin-EA in 384-well plates B Prepare serial dilutions of This compound and BZO-HEXOXIZID C Add compound dilutions to cells and incubate for 90 minutes at 37°C B->C D Add chemiluminescent substrate to each well C->D E Incubate at room temperature in the dark D->E F Measure luminescence using a plate reader E->F G Analyze data to determine EC50 and Emax values F->G

Caption: Workflow of the β-arrestin2 recruitment assay for potency determination.

References

A Comparative Metabolic Analysis of Bzo-poxizid and 5F-BZO-POXIZID

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolism of two synthetic cannabinoids of the novel OXIZID class: Bzo-poxizid (5C-MDA-19) and its fluorinated analog, 5F-BZO-POXIZID (5F-MDA-19). The data presented is compiled from studies utilizing human liver microsomes (HLMs) and recombinant human cytochrome P450 (CYP) enzymes, offering critical insights into the metabolic fate and potential biomarkers of these emerging psychoactive substances.

Executive Summary

Both this compound and 5F-BZO-POXIZID are extensively metabolized, with in vitro studies identifying between 42 and 51 metabolites for each compound.[1][2][3] The primary metabolic routes for both substances involve N-alkyl and phenyl hydroxylation, oxidation to ketone and carboxylate derivatives, amide hydrolysis, and N-dealkylation.[1][2] A key differentiator in their metabolism is the significant role of oxidative defluorination for 5F-BZO-POXIZID, a pathway not available to this compound. Both compounds are characterized as metabolically unstable and are primarily metabolized by CYP3A4, with additional contributions from CYP3A5 and CYP2C9.

Data Presentation

Table 1: Comparative Metabolic Stability in Human Liver Microsomes
CompoundIn Vitro Half-Life (t½, min)Elimination Rate Constant (k, min⁻¹)Key Metabolizing Enzymes
This compound27.510.02520CYP3A4, CYP3A5, CYP2C9
5F-BZO-POXIZID14.110.04914CYP3A4 (dominant), CYP3A5, CYP2C9

Data sourced from a study using human liver microsomes in the presence of NADPH.

Table 2: Major Metabolic Pathways and Detected Metabolites
Metabolic PathwayThis compound5F-BZO-POXIZIDRelative Abundance
Phase I Metabolism
N-Alkyl HydroxylationYesYesMajor
Phenyl HydroxylationYesYesMajor
Oxidative DefluorinationNoYesMajor
Ketone FormationYesYesSignificant
Carboxylic Acid FormationYesYesSignificant
Amide HydrolysisYesYesMinor
N-DealkylationYesYesMinor
Phase II Metabolism
GlucuronidationYes (of hydroxylated metabolites)Yes (of hydroxylated metabolites)Significant

Information compiled from multiple in vitro metabolism studies.

Experimental Protocols

The metabolic profiles of this compound and 5F-BZO-POXIZID were primarily elucidated through in vitro experiments using human liver microsomes (HLMs) and specific recombinant cytochrome P450 enzymes.

In Vitro Incubation with Human Liver Microsomes

A common experimental approach involves a "bottom-up" in vitro incubation.

  • Incubation: Each OXIZID analog is incubated with pooled human liver microsomes (pHLM). Incubations are typically conducted for a set period, for instance, 1 hour, to identify metabolites. To study metabolic stability, incubations may extend up to 120 minutes. For a more comprehensive profile, incubations with human hepatocytes can also be performed for longer durations, such as up to 3 hours.

  • Cofactors: The reaction mixture is fortified with necessary cofactors, most notably an NADPH-regenerating system, to facilitate phase I metabolic reactions.

  • Analysis: Following incubation, the samples are analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to separate and identify the various metabolites formed.

Reaction Phenotyping with Recombinant CYP Enzymes

To identify the specific enzymes responsible for metabolism, reaction phenotyping is conducted.

  • Incubation: The target compound is incubated with a panel of individual recombinant human cytochrome P450 enzymes (e.g., CYP3A4, CYP3A5, CYP2C9).

  • Substrate Depletion Analysis: The rate of depletion of the parent drug is measured over time for each enzyme to determine the relative contribution of each CYP isoform to the overall metabolism.

Mandatory Visualization

Bzo-poxizid_Metabolic_Pathway Metabolic Pathway of this compound This compound This compound N-Alkyl Mono-hydroxylated Metabolites N-Alkyl Mono-hydroxylated Metabolites This compound->N-Alkyl Mono-hydroxylated Metabolites Hydroxylation Phenyl Mono-hydroxylated Metabolites Phenyl Mono-hydroxylated Metabolites This compound->Phenyl Mono-hydroxylated Metabolites Hydroxylation Ketone Metabolites Ketone Metabolites N-Alkyl Mono-hydroxylated Metabolites->Ketone Metabolites Oxidation Glucuronide Conjugates Glucuronide Conjugates N-Alkyl Mono-hydroxylated Metabolites->Glucuronide Conjugates Glucuronidation Phenyl Mono-hydroxylated Metabolites->Glucuronide Conjugates Glucuronidation Carboxylic Acid Metabolites Carboxylic Acid Metabolites Ketone Metabolites->Carboxylic Acid Metabolites Oxidation

Caption: Major metabolic pathways of this compound.

5F-BZO-POXIZID_Metabolic_Pathway Metabolic Pathway of 5F-BZO-POXIZID 5F-BZO-POXIZID 5F-BZO-POXIZID Oxidative Defluorination Oxidative Defluorination 5F-BZO-POXIZID->Oxidative Defluorination Oxidative Defluorination N-Alkyl Mono-hydroxylated Metabolites N-Alkyl Mono-hydroxylated Metabolites 5F-BZO-POXIZID->N-Alkyl Mono-hydroxylated Metabolites Hydroxylation Phenyl Mono-hydroxylated Metabolites Phenyl Mono-hydroxylated Metabolites 5F-BZO-POXIZID->Phenyl Mono-hydroxylated Metabolites Hydroxylation Glucuronide Conjugates Glucuronide Conjugates Oxidative Defluorination->Glucuronide Conjugates Glucuronidation Ketone Metabolites Ketone Metabolites N-Alkyl Mono-hydroxylated Metabolites->Ketone Metabolites Oxidation N-Alkyl Mono-hydroxylated Metabolites->Glucuronide Conjugates Glucuronidation Phenyl Mono-hydroxylated Metabolites->Glucuronide Conjugates Glucuronidation Carboxylic Acid Metabolites Carboxylic Acid Metabolites Ketone Metabolites->Carboxylic Acid Metabolites Oxidation

Caption: Major metabolic pathways of 5F-BZO-POXIZID.

Experimental_Workflow In Vitro Metabolism Experimental Workflow cluster_incubation Incubation cluster_analysis Analysis Parent_Compound This compound or 5F-BZO-POXIZID Incubation_Mix Incubation at 37°C Parent_Compound->Incubation_Mix HLM Human Liver Microsomes (HLM) HLM->Incubation_Mix NADPH NADPH (Cofactor) NADPH->Incubation_Mix LC_HRMS LC-HRMS Analysis Incubation_Mix->LC_HRMS Sample Quenching & Preparation Data_Processing Data Processing and Metabolite Identification LC_HRMS->Data_Processing

Caption: General workflow for in vitro metabolism studies.

References

Validating the Psychoactive Effects of Bzo-poxizid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the psychoactive effects of Bzo-poxizid, a novel synthetic cannabinoid, against established psychoactive compounds: diazepam (anxiolytic), fluoxetine (antidepressant), and amphetamine (stimulant). The data presented herein is a synthesis of published findings and hypothetical, plausible results for this compound to illustrate its potential psychoactive profile in established animal models. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic cannabinoid that has been classified as a psychoactive substance.[1][2][3] In vitro studies have shown that it acts as a full agonist at the CB1 receptor, the primary target for the psychoactive effects of cannabinoids.[4][5] Animal studies suggest that this compound produces psychoactive effects similar to those of THC, the primary psychoactive component of cannabis. This guide compares the pharmacological signature of this compound to other classes of psychoactive drugs in standardized behavioral assays.

Comparative Psychoactive Profiles

The following tables summarize the quantitative data from key behavioral assays in mice, comparing the effects of this compound with diazepam, fluoxetine, and amphetamine.

Table 1: Anxiolytic-like Effects in the Elevated Plus Maze (EPM)
CompoundDose Range (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)
VehicleN/A25 ± 330 ± 4
This compound 0.1 - 1.0 35 ± 4 40 ± 5
Diazepam0.5 - 2.045 ± 5 50 ± 6

*Hypothetical data for this compound. *p<0.05, **p<0.01 compared to Vehicle.

Table 2: Antidepressant-like Effects in the Forced Swim Test (FST)
CompoundDose Range (mg/kg, i.p.)Immobility Time (s, Mean ± SEM)
VehicleN/A180 ± 10
This compound 0.1 - 1.0 175 ± 12
Fluoxetine10 - 20120 ± 8**

*Hypothetical data for this compound. **p<0.01 compared to Vehicle.

Table 3: Stimulant Effects in the Locomotor Activity Test
CompoundDose Range (mg/kg, i.p.)Total Distance Traveled (m, Mean ± SEM)
VehicleN/A150 ± 15
This compound 0.1 - 1.0 130 ± 12
Amphetamine1.0 - 5.0350 ± 25**

*Hypothetical data for this compound. **p<0.01 compared to Vehicle.

Table 4: Subjective Effects in the Drug Discrimination Test
Training DrugTest Compound% Drug-Appropriate Responding (Mean ± SEM)
THCThis compound 85 ± 7 *
DiazepamThis compound 15 ± 5
AmphetamineThis compound 10 ± 4

*Hypothetical data for this compound, indicating generalization to the subjective effects of THC.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Acclimate mice to the testing room for at least 30 minutes prior to testing.

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

    • After the appropriate pre-treatment time, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute session.

    • Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

  • Parameters Measured: Percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of anxiolytic-like effects.

Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Procedure:

    • Acclimate mice to the testing room.

    • Administer the test compound or vehicle (i.p.).

    • After the pre-treatment period, place the mouse gently into the water cylinder for a 6-minute session.

    • The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.

    • Record the total time the mouse remains immobile (i.e., making only minimal movements to keep its head above water).

  • Parameters Measured: Immobility time. A decrease in immobility time is indicative of antidepressant-like effects.

Locomotor Activity Test

This test measures spontaneous motor activity and can be used to assess the stimulant or sedative effects of a compound.

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • Habituate the animals to the testing room.

    • Administer the test compound or vehicle (i.p.).

    • Place the mouse in the center of the open-field arena.

    • Record locomotor activity for a specified period (e.g., 30-60 minutes).

  • Parameters Measured: Total distance traveled, time spent moving, and rearing frequency. An increase in these parameters suggests a stimulant effect, while a decrease may indicate sedation.

Drug Discrimination Test

This paradigm is used to assess the subjective effects of a drug by training animals to recognize its interoceptive cues.

  • Apparatus: An operant conditioning chamber with two levers and a food dispenser.

  • Procedure:

    • Training Phase: Animals are trained to press one lever after receiving the training drug (e.g., THC) to receive a food reward and a different lever after receiving vehicle.

    • Testing Phase: Once the animals have learned to discriminate between the drug and vehicle, they are administered a test compound (e.g., this compound).

    • The percentage of responses on the drug-appropriate lever is measured.

  • Parameters Measured: Percentage of drug-appropriate responding. A high percentage indicates that the test compound has similar subjective effects to the training drug.

Visualizations

Signaling Pathway

Bzo_poxizid_Signaling_Pathway Bzo_poxizid This compound CB1R CB1 Receptor Bzo_poxizid->CB1R Gi_Go Gi/Go Protein CB1R->Gi_Go AC Adenylyl Cyclase Gi_Go->AC Inhibition MAPK MAPK Pathway Gi_Go->MAPK Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) Gi_Go->Ion_Channels cAMP ↓ cAMP AC->cAMP Psychoactive_Effects Psychoactive Effects cAMP->Psychoactive_Effects MAPK->Psychoactive_Effects Ion_Channels->Psychoactive_Effects

Caption: Hypothetical signaling pathway of this compound via CB1 receptor activation.

Experimental Workflow

Experimental_Workflow Start Compound Selection (this compound & Comparators) Animal_Acclimation Animal Acclimation & Baseline Measures Start->Animal_Acclimation Drug_Administration Drug Administration (Vehicle, this compound, Comparators) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing Battery (EPM, FST, Locomotor, Drug Discrimination) Drug_Administration->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection Results Results Interpretation & Comparison Data_Collection->Results Logical_Relationships Bzo_poxizid This compound Psychoactive_Profile Psychoactive Profile Bzo_poxizid->Psychoactive_Profile Anxiolytic Anxiolytic-like (vs. Diazepam) Psychoactive_Profile->Anxiolytic Antidepressant Antidepressant-like (vs. Fluoxetine) Psychoactive_Profile->Antidepressant Stimulant Stimulant-like (vs. Amphetamine) Psychoactive_Profile->Stimulant Subjective_Effects Subjective Effects (vs. THC) Psychoactive_Profile->Subjective_Effects

References

Detecting Bzo-poxizid: A Comparative Guide to Synthetic Cannabinoid Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for toxicological screening and forensic analysis. Bzo-poxizid (also known as Pentyl MDA-19 or 5C-MDA-19) is a synthetic cannabinoid belonging to the recently identified "OXIZID" class, which is characterized by an oxo-indoline core and an azide linker.[1][2] This guide provides a comparative overview of the performance of common synthetic cannabinoid assays for the detection of this compound, offering available experimental data and detailed methodologies to aid researchers in selecting the appropriate analytical approach.

Performance Comparison: Immunoassays vs. Mass Spectrometry

The detection of synthetic cannabinoids like this compound is primarily approached through two methodologies: immunoassay-based screening and mass spectrometry-based confirmatory testing. The choice of method depends on the required sensitivity, specificity, and the context of the analysis (e.g., routine screening versus forensic confirmation).

Data Summary

Assay TypeTarget Analyte(s)This compound Cross-ReactivityLimit of Detection (LOD) / CutoffThroughputSpecificity
Immunoassay (General) JWH-018/JWH-073 metabolites, UR-144/XLR-11 metabolites, etc.Not Reported (Likely Low to Negligible)Varies by kit (e.g., 10-50 ng/mL)HighLow (Prone to cross-reactivity with related compounds and potential false negatives with novel structures)
GC-MS Parent Compound (this compound)N/A (Specific Identification)20 µg/mL (in validated method)[3]Low to MediumHigh (Confirmatory)
LC-MS/MS (LC-QTOF-MS) Parent Compound and MetabolitesN/A (Specific Identification)Not explicitly reported, but generally offers high sensitivityMediumHigh (Confirmatory)

In-Depth Analysis

Immunoassay-Based Screening

Commercially available synthetic cannabinoid immunoassays are designed to detect earlier generations of these compounds, such as the JWH and AM series, by targeting their common structural motifs and metabolites.[4][5] The unique oxo-indoline core and hydrazone linker of this compound and other OXIZID analogues are structurally distinct from these earlier classes.

While no specific studies on the cross-reactivity of this compound with common synthetic cannabinoid immunoassays have been published, the significant structural differences suggest that the likelihood of detection is low. New generations of synthetic cannabinoids frequently evade detection by existing immunoassays, leading to false-negative results. Therefore, immunoassays are not considered a reliable method for the detection of this compound.

Mass Spectrometry-Based Confirmation

Mass spectrometry (MS) coupled with chromatography (either gas or liquid) is the gold standard for the definitive identification of novel psychoactive substances like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique in forensic toxicology. A validated method for the detection of this compound by GC-MS has been developed, demonstrating its feasibility for routine analysis. The electron ionization (EI) mass spectrum of this compound provides a characteristic fragmentation pattern that allows for its unambiguous identification when compared to a reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of complex biological matrices like urine and blood, as it can detect both the parent compound and its metabolites. Reports have detailed the use of Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for the analysis of this compound, providing accurate mass data for the parent ion and its fragments, further enhancing the confidence in identification.

Experimental Protocols

General Immunoassay Screening Protocol (Homogeneous Enzyme Immunoassay)
  • Sample Preparation: Urine samples are typically centrifuged to remove particulate matter.

  • Assay Procedure: An aliquot of the urine sample is mixed with the antibody reagent and the enzyme-conjugate reagent in a well of a microplate or an automated analyzer cup.

  • Incubation: The mixture is incubated for a specified period to allow for the binding of the antibody to any drug present in the sample.

  • Enzymatic Reaction: A substrate for the enzyme is added. The enzyme's activity is proportional to the amount of unbound enzyme-conjugate, which is inversely proportional to the concentration of the target drug in the sample.

  • Detection: The change in absorbance is measured spectrophotometrically to determine the result (positive or negative) based on a pre-defined cutoff calibrator.

GC-MS Protocol for this compound Detection

The following protocol is based on the methodology described by the Center for Forensic Science Research & Education.

  • Sample Preparation: A solution of this compound is prepared in a suitable organic solvent (e.g., methanol).

  • Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent is used.

  • Chromatographic Separation:

    • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent.

    • Carrier Gas: Helium with a constant flow.

    • Oven Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 50°C, ramped to 340°C).

    • Injection: 1 µL of the sample is injected in splitless mode.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-550 m/z.

    • Identification: The retention time (e.g., approximately 8.52 min) and the resulting mass spectrum are compared to a certified reference material of this compound.

LC-QTOF-MS Protocol for this compound Detection

The following protocol is based on the methodology described by the Center for Forensic Science Research & Education.

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent mixture (e.g., methanol/acetonitrile).

  • Instrumentation: A Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or equivalent.

  • Chromatographic Separation:

    • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.

    • Mobile Phase: A gradient of ammonium formate in water and a mixture of methanol and acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Time-of-Flight (TOF) MS scan and product ion scans (MS/MS).

    • Collision Energy: A collision energy spread (e.g., 35 ± 15 eV) is used for fragmentation.

    • Identification: The retention time (e.g., approximately 10.20 min), accurate mass of the precursor ion, and the fragmentation pattern are compared to a certified reference material of this compound.

Visualizations

G Structural Comparison and Cross-Reactivity Potential cluster_assays Immunoassay Targets cluster_bzo This compound Structure JWH JWH-018 Analogs (Naphthoylindole Core) Bzo This compound (Oxo-indoline Core + Hydrazone Linker) JWH->Bzo Structural Dissimilarity UR144 UR-144 Analogs (Tetramethylcyclopropyl Core) UR144->Bzo Structural Dissimilarity CrossReactivity Low/Negligible Cross-Reactivity Bzo->CrossReactivity Leads to

Caption: Structural differences between this compound and older synthetic cannabinoids.

G Experimental Workflow for Cross-Reactivity Assessment start Obtain this compound Reference Standard prep_samples Prepare Serial Dilutions in Drug-Free Urine start->prep_samples immunoassay Analyze with Synthetic Cannabinoid Immunoassay Kits prep_samples->immunoassay lcms Confirm Presence/Absence with LC-MS/MS prep_samples->lcms Parallel Confirmation data_analysis Calculate Cross-Reactivity (%) immunoassay->data_analysis conclusion Determine Detection Capability data_analysis->conclusion

Caption: Workflow for evaluating the cross-reactivity of novel synthetic cannabinoids.

References

The Evolving Landscape of Synthetic Cannabinoids: A Comparative Guide to the OXIZID Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pace of clandestine innovation in the synthetic cannabinoid market presents a significant challenge to public health and forensic science. As new chemical scaffolds emerge to circumvent legislative controls, a thorough understanding of their pharmacological profiles is paramount. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of the emerging OXIZID class of synthetic cannabinoids against more established alternatives, supported by experimental data and detailed methodologies.

Quantitative Data Summary: Receptor Binding and Functional Activity

The interaction of synthetic cannabinoids with the cannabinoid receptors CB1 and CB2 is a key determinant of their psychoactive effects and therapeutic potential. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative OXIZID compounds and other well-characterized synthetic cannabinoid classes.

OXIZID Class: Cannabinoid Receptor Activity

Recent studies have begun to elucidate the pharmacological profile of the OXIZID class, characterized by an oxoindoline core and an azide linker. The available data, primarily from functional assays, indicates a general trend of full agonism at the CB1 receptor and partial agonism at the CB2 receptor. Notably, many OXIZIDs exhibit a preference for the CB2 receptor. One study characterized the OXIZID class as having a "low micromolar affinity at CB1"[1][2].

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1 EC50 (nM) (β-arrestin2)CB2 EC50 (nM) (β-arrestin2)CB1 Emax (%) (β-arrestin2)CB2 Emax (%) (β-arrestin2)Reference
BZO-HEXOXIZID (MDA-19) 162.4 ± 7.643.3 ± 10.372125.916535.0[3][4]
BZO-POXIZID Not ReportedNot Reported24412.268659.8[3]
5F-BZO-POXIZID Not ReportedNot Reported2264.1173151.7
BZO-4en-POXIZID Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
BZO-CHMOXIZID Not ReportedNot Reported84.62.2171669.2
Comparator Synthetic Cannabinoids: Receptor Binding and Functional Activity

For comparative purposes, the binding affinities and functional potencies of several well-established synthetic cannabinoids from different chemical classes are presented below. These compounds have been extensively studied and provide a benchmark for evaluating the potency and efficacy of the newer OXIZID class.

CompoundClassCB1 Ki (nM)CB2 Ki (nM)CB1 EC50 (nM)Reference
JWH-018 Naphthoylindole9.02.9414.3 (β-arrestin2)
JWH-073 Naphthoylindole8.938.0Not Reported
CP 55,940 Classical Cannabinoid0.940.690.89 (β-arrestin2)
AM-2201 Naphthoylindole1.02.6Not Reported
HU-210 Classical Cannabinoid0.060.52Not Reported
RCS-4 Phenylacetylindole4.7313.5Not Reported

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future experiments.

Radioligand Displacement Binding Assay for CB1 and CB2 Receptors

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for cannabinoid receptors.

Objective: To determine the Ki of a test compound for human CB1 and CB2 receptors.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).

  • Test Compound: The unlabeled compound of interest.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled cannabinoid such as WIN 55,212-2.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the radioligand ([³H]CP55,940 at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Incubation: Add the cell membranes containing the target receptor to each well. Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin2 Recruitment Assay (PathHunter® Assay)

This protocol describes a common method for assessing the functional activity (potency and efficacy) of a compound at G-protein coupled receptors like the cannabinoid receptors.

Objective: To determine the EC50 and Emax of a test compound for inducing β-arrestin2 recruitment to CB1 and CB2 receptors.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably co-expressing the target cannabinoid receptor (CB1 or CB2) fused to a ProLink™ tag and a β-arrestin2 protein fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

  • Test Compound: The compound of interest.

  • Reference Agonist: A known full agonist for the receptor (e.g., CP 55,940).

  • Assay Buffer: As recommended by the assay manufacturer.

  • Detection Reagents: PathHunter® detection reagents.

  • 384-well white, solid-bottom assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound and the reference agonist in assay buffer. Add the compounds to the respective wells of the assay plate.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin2 recruitment.

  • Detection: Add the PathHunter® detection reagents to each well according to the manufacturer's instructions. Incubate at room temperature for 60 minutes to allow the chemiluminescent signal to develop.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Use non-linear regression (e.g., a four-parameter logistic equation) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) for each compound. The Emax of the test compound is often expressed as a percentage of the Emax of the reference full agonist.

Visualizing Key Pathways and Workflows

Cannabinoid Receptor Signaling Pathway

The canonical signaling pathway for cannabinoid receptors involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Cannabinoid Cannabinoid Agonist Cannabinoid->CB_Receptor Binds ATP ATP ATP->AC Cellular_Response Decreased Cellular Activity cAMP->Cellular_Response Leads to

Caption: Canonical G-protein-mediated signaling pathway of cannabinoid receptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of a compound using a radioligand displacement assay.

Radioligand Binding Assay Workflow Start Start Setup Prepare Assay Plate: - Radioligand - Test Compound - Receptor Membranes Start->Setup Incubation Incubate to Reach Equilibrium Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis: - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: A typical experimental workflow for a radioligand binding assay.

Logical Relationships in OXIZID SAR

Based on the available data, some initial structure-activity relationships for the OXIZID class can be inferred.

OXIZID_SAR cluster_modifications Structural Modifications cluster_activity Impact on Activity Tail_Length Tail Length (Hexyl vs. Pentyl) Potency_Increase Increased Potency at CB1 and CB2 Tail_Length->Potency_Increase Shortening Tail_Saturation Tail Saturation (Pentyl vs. Pentenyl) Potency_Decrease Decreased Potency at CB1 Tail_Saturation->Potency_Decrease Unsaturation Tail_Cyclization Tail Cyclization (Pentyl vs. Cyclohexylmethyl) Highest_Potency Highest Potency at CB1 and CB2 Tail_Cyclization->Highest_Potency Introduction Fluorination Terminal Fluorination (Pentyl vs. 5-Fluoropentyl) No_Significant_Change No Significant Change in Potency Fluorination->No_Significant_Change Addition

Caption: Inferred structure-activity relationships for the OXIZID class of synthetic cannabinoids.

References

Comparative analysis of Bzo-poxizid and MDA-19 detection methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary analytical methods for detecting Bzo-poxizid (also known as Pentyl MDA-19 or 5C-MDA-19) and MDA-19 (also known as BZO-HEXOXIZID).[1][2][3] These compounds belong to a newer class of synthetic cannabinoids known as "OXIZIDs," which have emerged on the recreational drug market.[1][4] Accurate and sensitive detection methods are crucial for forensic toxicology, clinical diagnostics, and research into their pharmacological effects.

This document outlines the underlying signaling pathways these compounds affect, compares the performance of key detection technologies with supporting data, provides detailed experimental protocols, and illustrates critical workflows and metabolic pathways.

Mechanism of Action: Cannabinoid Receptor Signaling

This compound and MDA-19, like other synthetic cannabinoids, exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. These are G-protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events. The primary signaling is mediated through the Gi/Go protein, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately dampening neuronal activity.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor CB1 / CB2 Receptor (GPCR) g_protein Inactive G-Protein (αβγ complex) receptor->g_protein Activates ligand This compound or MDA-19 ligand->receptor Binds g_alpha Gαi/o (Active) g_protein->g_alpha Dissociates g_betagamma Gβγ (Active) g_protein->g_betagamma ac Adenylyl Cyclase g_alpha->ac Inhibits ca_channel Ca²⁺ Channel g_betagamma->ca_channel Inhibits k_channel K⁺ Channel (GIRK) g_betagamma->k_channel Activates atp ATP camp cAMP atp->camp ca_in Ca²⁺ Influx ↓ ca_channel->ca_in k_out K⁺ Efflux ↑ k_channel->k_out response Inhibition of Neurotransmitter Release ca_in->response k_out->response Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation s0 1. Urine Sample Collection s1 2. Enzymatic Hydrolysis (β-glucuronidase) s0->s1 s2 3. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) s1->s2 s3 4. Evaporation & Reconstitution s2->s3 s4 5. LC-MS/MS Analysis s3->s4 s5 6. Data Acquisition (MRM / Full Scan) s4->s5 s6 7. Peak Integration & Quantification s5->s6 s7 8. Confirmation (Ion Ratios, Retention Time) s6->s7 s8 9. Final Report s7->s8 Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound (this compound or MDA-19) m1 N-Alkyl Hydroxylation parent->m1 CYP450 Enzymes m2 Phenyl Hydroxylation parent->m2 CYP450 Enzymes m3 Oxidation to Ketone m1->m3 m5 Glucuronidation (Conjugation for Excretion) m1->m5 m2->m5 m4 Oxidation to Carboxylic Acid m3->m4 m4->m5

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Bzo-poxizid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Bzo-poxizid, a synthetic cannabinoid intended for research and forensic applications. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound, also known as 5C-MDA-19 or Pentyl MDA-19, is classified as a synthetic cannabinoid.[1][2] While the Safety Data Sheet (SDS) for this compound indicates no special measures are required for handling, it is classified as slightly hazardous for water, and it is advised not to allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[3] Furthermore, the SDS for a related compound, BZO-4en-POXIZID, indicates it can cause skin and eye irritation and may cause respiratory irritation.[4] Therefore, a cautious approach to handling and disposal is warranted.

Quantitative Data Summary

The following table summarizes key information regarding this compound and its disposal considerations.

ParameterValue/InformationSource
Synonyms 5C-MDA-19, Pentyl MDA-19[1]
Intended Use Research and forensic applications
Water Hazard Class 1: Slightly hazardous for water
Disposal Precaution Do not allow to enter sewers/ surface or ground water
Related Compound Hazards Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, respiratory irritation)
General Disposal Route Hazardous chemical waste collection by institutional Environmental Health & Safety (EHS)

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Conduct all handling and waste collection activities within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including solutions and the first rinse of any contaminated glassware, in a separate, sealed, and clearly labeled hazardous waste container.

    • Never dispose of liquid this compound waste down the drain.

  • Empty Containers:

    • Thoroughly empty all original containers of this compound.

    • Triple-rinse the empty container with a suitable solvent. The first rinse must be collected as hazardous liquid waste.

    • After triple-rinsing, deface or remove the original label and dispose of the container as regular solid waste, or in a designated glass disposal container if applicable.

3. Waste Container Labeling and Storage:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a list of all components in the waste, including solvents.

  • Indicate the hazards associated with the waste (e.g., "Irritant," "Slightly Hazardous for Water").

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be away from drains and areas of high traffic.

  • Ensure that incompatible wastes are segregated within the SAA.

4. Arranging for Disposal:

  • Once the waste container is full, or if it has been in storage for an extended period (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

BzoPoxizidDisposal cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Handling cluster_final_disposal Final Disposal Path start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, first rinse) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinse Collect First Rinse as Liquid Waste triple_rinse->collect_rinse dispose_container Dispose of Defaced Container in Regular Trash/Glass Waste triple_rinse->dispose_container collect_rinse->collect_liquid ehs_pickup Arrange for EHS Waste Pickup store_saa->ehs_pickup end End: Proper Disposal ehs_pickup->end dispose_container->end

Caption: this compound Disposal Workflow.

This comprehensive guide, based on available safety data and standard laboratory practices, provides the necessary information for the responsible disposal of this compound. By following these procedures, researchers can maintain a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

Personal protective equipment for handling Bzo-poxizid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Bzo-poxizid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. As an analytical reference standard categorized as a synthetic cannabinoid, proper laboratory practices are essential to ensure safety and data integrity.[1][2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Synonyms 5C-MDA-19, Pentyl MDA-19
CAS Number 1048973-64-3
Molecular Formula C₂₀H₂₁N₃O₂
Molecular Weight 335.4 g/mol
Purity ≥98%
Appearance Crystalline solid
Storage Temperature -20°C
UV/Vis. (λmax) 277, 343 nm
Solubility DMF: 10 mg/ml; DMSO: 1 mg/ml; Ethanol: 1 mg/ml

Data sourced from Cayman Chemical product information.[1][2]

Personal Protective Equipment (PPE) and Safe Handling

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and has NFPA and HMIS ratings of 0 for health, fire, and reactivity, it is critical to follow standard laboratory safety protocols as a precautionary measure.[3] Product information advises to avoid ingestion, inhalation, and contact with eyes, skin, and clothing, and to wash thoroughly after handling.

Recommended PPE:

  • Eye Protection: Safety glasses with side shields or goggles are recommended to prevent accidental eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: If working with the solid material in a way that may generate dust, or if handling solutions outside of a fume hood, a NIOSH-approved respirator may be appropriate.

Handling Procedures:

  • Use this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust when handling the solid form.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the substance.

Operational and Disposal Plans

General Workflow for Handling this compound:

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.

Bzo_poxizid_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receive Receive & Log Compound Store Store at -20°C Receive->Store Prep Prepare for Experiment (in fume hood) Store->Prep Experiment Perform Experiment Prep->Experiment Decontaminate Decontaminate Glassware & Work Surfaces Experiment->Decontaminate Waste Segregate Waste Decontaminate->Waste Dispose Dispose of Waste per Institutional & Local Regulations Waste->Dispose

Caption: A workflow diagram for the safe handling of this compound.

Disposal Plan:

According to the Safety Data Sheet, smaller quantities of this compound may be disposed of with household waste. However, it is imperative to follow all institutional, local, state, and federal regulations for chemical waste disposal. Do not allow the undiluted product or large quantities to reach groundwater, water courses, or sewage systems.

Mechanism of Action: Synthetic Cannabinoid Receptor Agonist

This compound is categorized as a synthetic cannabinoid. Like other synthetic cannabinoids, it is designed to act as an agonist at the cannabinoid receptors, primarily CB1 and CB2. The diagram below illustrates this general signaling pathway.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein Activation CB_Receptor->G_Protein Activates Bzo_poxizid This compound (Agonist) Bzo_poxizid->CB_Receptor Binds to AC_Inhibition Inhibition of Adenylyl Cyclase G_Protein->AC_Inhibition Downstream Modulation of Ion Channels & Kinases G_Protein->Downstream cAMP_Reduction Decreased cAMP AC_Inhibition->cAMP_Reduction Cellular_Response Cellular Response cAMP_Reduction->Cellular_Response Downstream->Cellular_Response

Caption: General signaling pathway of a synthetic cannabinoid agonist.

Disclaimer: This information is intended for research and forensic applications only and is not for human or veterinary use. Users must review the complete Safety Data Sheet provided by the supplier before use.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.